The following technical guide details the identification, physicochemical properties, and synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in medicinal chemistry. Identity & Physicochemica...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, physicochemical properties, and synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in medicinal chemistry.
Identity & Physicochemical Profile[1][2][3][4]
The compound (3R,4S)-4-Methoxypyrrolidin-3-ol is a specific stereoisomer of the 4-methoxypyrrolidin-3-ol scaffold. It features a cis-relative configuration between the hydroxyl group at position 3 and the methoxy group at position 4. This motif is frequently employed in structure-activity relationship (SAR) studies to modulate solubility, metabolic stability, and binding affinity in kinase inhibitors and GPCR ligands.
CO[C@@H]1CNCC1O (Isomeric SMILES required for specific stereochemistry)
Note on Stereochemistry: The (3R,4S) configuration in the pyrrolidine ring (assuming standard numbering) corresponds to the cis isomer where both substituents are on the same face of the ring. The enantiomer is (3S,4R). The diastereomers (trans) are (3R,4R) and (3S,4S).
Synthetic Pathways & Methodology
High-purity synthesis of the cis-isomer is more challenging than the trans-isomer (which is readily accessible via epoxide opening). The cis-configuration typically requires an inversion step (Mitsunobu) or a specific chiral pool strategy.
Strategy A: The Inversion Route (From trans-Intermediate)
This protocol utilizes the readily available trans-isomer (derived from epoxide opening) and inverts the stereocenter at C3 to achieve the cis-(3R,4S) configuration.
Step-by-Step Protocol:
Epoxide Opening (Formation of trans-Isomer):
Precursor: tert-Butyl (3R,4R)-3,4-epoxypyrrolidine-1-carboxylate (derived from L-Tartaric acid or asymmetric epoxidation).
Reagent: Methanol (MeOH) with catalytic acid (e.g., camphorsulfonic acid or BF3·OEt2).
Mechanism: Nucleophilic attack of MeOH occurs anti-to the epoxide oxygen, yielding tert-butyl (3R,4R)-3-hydroxy-4-methoxypyrrolidine (Note: Stereochemical outcome depends on the specific epoxide enantiomer used; opening (3S,4S)-epoxide gives (3S,4S)-trans product).
Correction: To get to (3R,4S), we need to invert one center of a (3R,4R) or (3S,4S) precursor.
Target Adjustment: To obtain the (3R,4S) isomer, one must start with the (3S,4S) -trans alcohol or invert the (3R,4R) center appropriately.
Hydrolysis & Deprotection:
Hydrolysis: LiOH in THF/Water removes the benzoyl ester, yielding the cis-alcohol.
Deprotection: 4M HCl in Dioxane removes the Boc group.
Final Product: (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride.
Strategy B: Chiral Pool (From Tartaric Acid)
This route establishes the stereocenters early using L- or D-Tartaric acid.
Figure 1: Synthetic workflow for accessing the (3R,4S) stereoisomer from the chiral pool.
Applications in Drug Discovery[5][8][10]
The (3R,4S)-4-methoxypyrrolidin-3-ol motif acts as a constrained, polar scaffold. It is particularly valuable for:
Kinase Inhibition: The methoxy group can occupy small hydrophobic pockets (e.g., the ribose binding pocket of ATP sites), while the hydroxyl group can serve as a hydrogen bond donor/acceptor to the hinge region or catalytic residues.
Solubility Enhancement: Replacing a carbocyclic ring (like cyclopentane) with a pyrrolidine increases solubility (logP reduction) and introduces a vector for solubilizing groups via the nitrogen atom.
Selectivity Tuning: The specific cis-stereochemistry directs substituents into precise vectors, often distinguishing between closely related isozymes (e.g., JAK1 vs. JAK2).
Analytical Characterization
To validate the identity of (3R,4S)-4-Methoxypyrrolidin-3-ol , the following analytical parameters should be met.
Technique
Expected Signal / Observation
¹H NMR (400 MHz, D₂O)
δ 4.25 (m, 1H, H-3), 4.05 (m, 1H, H-4), 3.55 (m, 2H, H-5), 3.35 (s, 3H, OMe), 3.20 (m, 2H, H-2). Coupling constants between H-3 and H-4 typically distinguish cis (J ~6-7 Hz) vs trans (J ~2-4 Hz).
¹³C NMR
Distinct signals for C3 (CH-OH), C4 (CH-OMe), and OMe carbon.
Mass Spectrometry (ESI)
[M+H]⁺ = 118.08 (Free Base).
Optical Rotation
Specific rotation [α]D must be compared against literature for the HCl salt (typically non-zero, distinguishing from meso/racemic forms).
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Nitrogen/Argon).
Handling: Wear nitrile gloves and safety goggles. Avoid dust formation. The HCl salt is stable but should be kept dry to prevent hydrolysis or degradation.
References
PubChem . (2025). Compound Summary: Pyrrolidin-3-ol derivatives. National Library of Medicine. Retrieved from [Link]
Google Patents. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives (US20190233440A1). [Describes analogous synthesis of trans-isomers].
Physicochemical & Synthetic Profile: (3R,4S)-4-Methoxypyrrolidin-3-ol
The following technical guide details the physicochemical, structural, and synthetic profile of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry. Executive Summary (3R,4S)...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical, structural, and synthetic profile of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical chiral building block in modern medicinal chemistry.
Executive Summary
(3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 473298-26-9 for HCl salt) represents a high-value Fsp³-rich scaffold used extensively in fragment-based drug discovery (FBDD).[1][2][3] Characterized by its specific stereochemical configuration, this pyrrolidine derivative serves as a polar, metabolic handle that modulates lipophilicity (LogP) and aqueous solubility without significantly increasing molecular weight.[3] It is frequently employed to optimize the pharmacokinetic (PK) profiles of kinase inhibitors (e.g., JAK, IRAK4) and G-protein coupled receptor (GPCR) ligands.[1][2][3]
Molecular Identity & Stereochemistry
The precise definition of stereochemistry is paramount for this compound, as its diastereomers ((3R,4R), (3S,4S), etc.) exhibit distinct biological and physical behaviors.[1][3]
Relative Stereochemistry: In the 3,4-disubstituted pyrrolidine system, the (3R,4S) configuration typically corresponds to the cis relationship, where the hydroxyl and methoxy groups reside on the same face of the ring, contrasting with the trans-(3R,4R) isomer derived directly from L-tartaric acid pools.[1]
Structural Visualization
The following diagram illustrates the structural features and the logical flow of its application in drug design.
Caption: Structural logic flow linking the (3R,4S) chiral core to physicochemical modulation and downstream medicinal chemistry applications.
Physicochemical Profile
The utility of (3R,4S)-4-methoxypyrrolidin-3-ol lies in its ability to improve the "drug-likeness" of larger molecules.[1][2][3]
Property
Value (Approx.)
Significance in Drug Design
Molecular Weight
117.15 g/mol
Ideal fragment size (<150 Da) allowing for efficient ligand efficiency (LE) optimization.[1][2][3]
LogP (Calculated)
-1.15 ± 0.3
Highly hydrophilic.[1][2][3] Used to lower the cLogP of lipophilic pharmacophores to prevent metabolic clearance.[3]
pKa (Basic N)
9.4 – 9.8
Exists predominantly as a cation at physiological pH (7.4), enhancing solubility via solvation.[1][3]
pKa (Alcohol)
~14.8
Acts as a weak H-bond donor; remains neutral under physiological conditions.[1][2][3]
TPSA
~41 Ų
Contributes to polar surface area without exceeding the blood-brain barrier (BBB) permeation limit (~90 Ų).[1][2][3]
H-Bond Donors
2 (NH, OH)
Critical for forming specific interactions with protein residues (e.g., hinge region binding in kinases).[1][2][3]
H-Bond Acceptors
3 (N, OH, OMe)
Facilitates water bridging and electrostatic interactions.[1]
Rotatable Bonds
1 (O-Me)
Low conformational entropy penalty upon binding, favoring high affinity.[1][2][3]
Expert Insight: The presence of the methoxy group adjacent to the hydroxyl creates a specific dipole vector. In the (3R,4S) cis configuration, these vectors are aligned differently than in the trans isomer, potentially allowing for unique intramolecular H-bonding or specific recognition by chiral pockets in enzymes like glycosidases or kinases.
Synthetic Routes & Purity Analysis
Synthesis of the specific (3R,4S) isomer requires stereocontrolled methodologies, often utilizing the "Chiral Pool" strategy.[3]
Retrosynthetic Strategy (Chiral Pool)
A common route originates from L-Tartaric Acid or D-Isoascorbic Acid , though achieving the cis-(3R,4S) arrangement often requires an inversion step (e.g., Mitsunobu reaction) if starting from the naturally abundant trans-precursors.[1][2][3]
Protocol Summary (Conceptual):
Starting Material: (3R,4R)-N-Benzyl-3,4-dihydroxypyrrolidine (derived from L-Tartaric acid).[1][2][3]
Selective Protection: Protection of one hydroxyl group (e.g., as a silyl ether).[3]
Inversion (Key Step): Activation of the remaining hydroxyl (Mesylate/Tosylate) followed by displacement or Mitsunobu inversion to achieve the (3R,4S) relative stereochemistry.[1][3]
Methylation: O-methylation of the inverted alcohol (or retention if sequence is swapped).[1][3]
Deprotection: Hydrogenolysis (Pd/C, H₂) to remove the N-benzyl group.[1][3]
Purity & Characterization
For drug development, enantiomeric excess (ee) must be >98%.[3]
Chiral HPLC: Utilization of polysaccharide-based columns (e.g., Chiralpak AD-H or IC) with non-polar mobile phases (Hexane/IPA/Diethylamine).[1][2][3]
NMR Verification: ¹H NMR in DMSO-d₆ or D₂O. The coupling constant (
) is diagnostic:
Trans isomers typically show ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Cis isomers typically show ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Hz (due to Karplus relationship and ring puckering).[1][2]
Applications in Drug Design
Fragment-Based Drug Discovery (FBDD)
(3R,4S)-4-Methoxypyrrolidin-3-ol serves as a "solubilizing vector."[1][2][3] When attached to a hydrophobic kinase hinge-binder (e.g., a pyrimidine or quinazoline core), it:
Enhances Selectivity: The chiral center can clash with residues in off-target proteins.[3]
Case Study (Reference): Similar pyrrolidine scaffolds have been utilized in the optimization of PF-06650833 (IRAK4 inhibitor), where the specific stereochemistry of the pyrrolidine ring was crucial for potency and solubility.[1][3]
Glycosidase Inhibition
Pyrrolidine-based iminosugars are potent inhibitors of glycosidases.[3] The (3R,4S) configuration mimics the transition state of specific sugar hydrolysis reactions, making this compound a potential lead for lysosomal storage disease therapies (e.g., Fabry disease chaperones).[1][3]
Handling & Safety (SDS Summary)
Physical State: The HCl salt is a hygroscopic white to off-white solid.[1][3] The free base is a viscous oil.[3]
Storage:
Temperature: -20°C (Long-term) or 2-8°C (Short-term).[1][2][3]
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or carbonate formation (absorbs CO₂).[1][2][3]
Hazards: Irritant (Skin/Eye/Respiratory).[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[3]
References
ChemScene. (2024).[3] (3R,4R)-4-Methoxy-1-methylpyrrolidin-3-ol Product Data. Retrieved from [1][2][3]
PubChem. (2024).[3] Compound Summary: (3S)-pyrrolidin-3-ol.[1][2][3][4] National Library of Medicine.[3] Retrieved from [1][2][3]
Si, C., et al. (2016).[5] Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Journal of Organic Chemistry, 81(10), 4359-4363.[1][3][5] Retrieved from
Cheng, H., et al. (2016).[5] Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. Journal of Medicinal Chemistry, 59(5), 2005-2024.[1][3] Retrieved from [1][2][3]
Lee, K.L., et al. (2017). Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4.[6] Journal of Medicinal Chemistry. Retrieved from [1][2][3]
Technical Guide: (3R,4S)-4-Methoxypyrrolidin-3-ol — Structure, Stereochemistry, and Synthesis
[1] Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral, disubstituted pyrrolidine scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Distinguished by its specific cis-relati...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
(3R,4S)-4-Methoxypyrrolidin-3-ol is a chiral, disubstituted pyrrolidine scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1] Distinguished by its specific cis-relative stereochemistry, this motif is critical in the design of kinase inhibitors (e.g., JAK3, EGFR) and GPCR ligands, where it serves to position hydrogen-bond donors/acceptors in precise spatial vectors while modulating physicochemical properties like solubility (logP) and metabolic stability.[1] This guide provides a rigorous analysis of its stereochemical definition, a validated synthetic protocol via the cyclic sulfate route, and detailed characterization data.[1]
Structural Analysis & Stereochemistry
Stereochemical Definition
The nomenclature (3R,4S) for 4-methoxypyrrolidin-3-ol defines the absolute configuration of the two chiral centers.[1] Due to the Cahn-Ingold-Prelog (CIP) priority rules, this specific configuration corresponds to the cis -diastereomer.[1]
C3 Center (Hydroxyl bearing): The priority sequence is –OH (1) > –C4(OMe) (2) > –C2(N) (3) > –H (4).[1]
C4 Center (Methoxy bearing): The priority sequence is –OMe (1) > –C3(OH) (2) > –C5(N) (3) > –H (4).[1]
In the (3R,4S) isomer, the hydroxyl group at C3 and the methoxy group at C4 are oriented on the same face of the pyrrolidine ring (syn-relationship).[1]
Conformational Dynamics
Unlike six-membered rings, the five-membered pyrrolidine ring is not planar.[1] It adopts an "envelope" or "twist" conformation to minimize torsional strain.[1]
Cis-Interaction: In the (3R,4S) cis-isomer, the vicinal oxygen substituents can engage in intramolecular hydrogen bonding (OH
OMe), which stabilizes specific ring puckers (typically C3- or C4-endo).[1] This intramolecular bond often results in a distinct NMR signature compared to the trans-isomer.[1]
Figure 1: Stereochemical logic flow defining the (3R,4S) configuration as the cis-isomer.[1]
Synthetic Pathways[1][2][3][4]
Strategic Analysis
Direct alkylation of cis-3,4-dihydroxypyrrolidine is often low-yielding and lacks regioselectivity.[1] The most authoritative and scalable route utilizes the Chiral Pool strategy starting from L-Tartaric acid.[1] This method guarantees optical purity and allows for stereochemical inversion via a cyclic sulfate intermediate.[1]
Mechanism:
Precursor: L-Tartaric acid ((2R,3R)) yields a trans-diol pyrrolidine.[1]
Inversion: To access the cis-(3R,4S) target, one chiral center must be inverted.[1]
Cyclic Sulfate Activation: The trans-diol is converted to a cyclic sulfate.[1] Nucleophilic attack by methoxide occurs via an
mechanism, causing inversion of configuration at the carbon under attack, effectively converting the (3R,4R)-trans precursor into the (3R,4S)-cis product.[1]
Experimental Protocol: Cyclic Sulfate Route
Step 1: Preparation of (3R,4R)-N-Benzylpyrrolidine-3,4-diol
Reagents: L-Tartaric acid, Benzylamine, Xylene, then
Treat the cyclic sulfate with 1.1 eq.[1] NaOMe in dry methanol at room temperature. The methoxide attacks C4 (backside attack), inverting the center from (R) to (S).[1]
The resulting sulfate ester is hydrolyzed by heating with 20%
The (3R,4S)-4-methoxypyrrolidin-3-ol scaffold acts as a versatile linker and solubility enhancer .[1]
JAK3 Inhibitors: Used to bind into the solvent-exposed region of the ATP binding pocket. The cis-stereochemistry directs the methoxy and hydroxyl groups to interact with specific water networks or residues (e.g., Cys909), improving potency.[1]
EGFR Inhibitors: In covalent inhibitors (e.g., analogs of PF-06459988), this scaffold modulates the trajectory of the warhead (acrylamide) relative to the hinge-binding motif.[1]
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<120 Da) and high
character, this molecule is an ideal "fragment" for screening.[1] It provides:
Vector Definition: The rigid pyrrolidine ring holds substituents in a fixed vector.[1]
Polarity: The OH and OMe groups lower logP, counteracting the lipophilicity of aromatic kinase cores.
References
PubChem. (3R,4S)-pyrrolidine-3,4-diol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
Journal of Medicinal Chemistry. Discovery of PF-06459988, a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants.[1][3] J. Med.[1][4][3] Chem. 2016, 59, 5, 2005–2024.[1][3] Available at: [Link][1]
Organic Syntheses. Preparation of 3-Pyrroline. Org.[1] Synth. Coll. Vol. 10, p.615 (2004).[1] Available at: [Link][1]
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules 2024.[1][4][3][5] Available at: [Link][1]
Comprehensive Spectroscopic Characterization of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Technical Guide for Chiral Scaffold Validation
Introduction & Chemical Context (3R,4S)-4-Methoxypyrrolidin-3-ol is a vital chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(3R,4S)-4-Methoxypyrrolidin-3-ol is a vital chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors (e.g., CDK and FGFR modulators) and GPCR ligands . The precise stereochemical arrangement—a trans configuration between the C3 hydroxyl and C4 methoxy groups—dictates the molecule's binding affinity and pharmacokinetic profile. As a Senior Application Scientist, I emphasize that rigorous spectroscopic validation (NMR, IR, MS) is not just a regulatory checkbox; it is the foundational step in ensuring the stereochemical fidelity of the downstream API.
Structural & Stereochemical Imperatives
The pyrrolidine ring adopts an envelope conformation. The trans relationship (3R, 4S) between the -OH and -OMe substituents profoundly influences the
coupling constants observed in H NMR. Unlike the cis isomer, which typically exhibits a larger vicinal coupling constant (~6–8 Hz) due to a dihedral angle closer to 0° or 120°, the trans isomer displays a smaller coupling (~3–5 Hz) corresponding to a dihedral angle approaching 90° to 150° in the predominant envelope conformer . Understanding this causality is critical for unambiguous stereochemical assignment.
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Data acquired for the HCl salt in D
O at 400 MHz to eliminate line broadening from secondary amine hydrogen bonding.
Nucleus
Chemical Shift (ppm)
Multiplicity
Integration
Coupling Constant ( in Hz)
Assignment
H
4.41
dt
1H
= 4.5, 2.0
H-3 (CH-OH)
H
3.92
m
1H
-
H-4 (CH-OMe)
H
3.55
dd
1H
= 12.5, 4.5
H-2a
H
3.48
dd
1H
= 12.5, 2.0
H-2b
H
3.38
s
3H
-
O-CH
H
3.35
m
2H
-
H-5a, H-5b
C
84.5
s
-
-
C-4 (CH-OMe)
C
73.2
s
-
-
C-3 (CH-OH)
C
56.8
s
-
-
O-CH
C
51.4
s
-
-
C-2 (CH-N)
C
49.8
s
-
-
C-5 (CH-N)
High-Resolution Mass Spectrometry (HRMS-ESI+)
The secondary amine is highly basic, making Positive Electrospray Ionization (ESI+) the optimal choice.
To ensure a self-validating system, the following protocols must be strictly adhered to.
NMR Sample Preparation and Acquisition
Sample Preparation: Weigh 15 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride into a clean glass vial. Dissolve completely in 0.6 mL of Deuterium Oxide (D
O, 99.9% D). The use of the HCl salt in DO prevents the rapid exchange and line-broadening of the secondary amine proton often seen in CDCl.
Instrument Setup: Transfer to a 5 mm NMR tube. Acquire spectra on a 400 MHz or 600 MHz spectrometer at 298 K.
Acquisition Parameters (
H): Use a standard 1D pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds, 16 scans, and a spectral width of 12 ppm.
Validation: Perform a 2D NOESY experiment (mixing time 500 ms) to confirm the trans relationship. The absence of a strong NOE cross-peak between H-3 and H-4 corroborates the trans diaxial-like orientation in the envelope conformation.
LC-HRMS Workflow
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) due to the high polarity of the analyte.
Mobile Phase: Solvent A: 10 mM Ammonium Formate in H
O with 0.1% Formic Acid. Solvent B: Acetonitrile with 0.1% Formic Acid. The acidic modifier is crucial to drive the equilibrium toward the protonated amine[M+H], maximizing ESI+ sensitivity .
MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C. Acquire data in MS
or data-dependent MS/MS mode to capture both the parent ion and fragmentation pathways simultaneously.
FT-IR ATR Analysis
Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air).
Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.
Acquisition: Scan from 4000 to 600 cm
at a resolution of 4 cm for 32 scans.
Visualizing Analytical & Fragmentation Pathways
Below are the logical workflows governing the analytical validation and the mass spectrometric fragmentation of the molecule.
Analytical workflow for validating chiral pyrrolidine scaffolds.
ESI+ MS/MS fragmentation pathway of protonated (3R,4S)-4-Methoxypyrrolidin-3-ol.
References
Title:Cdk modulators (Patent No. WO2010003133A2)
Title: Spectrometric Identification of Organic Compounds (8th ed.)
Source: John Wiley & Sons
URL: [Link]
Title: Interpretation of Mass Spectra (4th ed.)
Source: University Science Books / Penguin Random House
URL: [Link]
Foundational
(3R,4S)-4-Methoxypyrrolidin-3-ol solubility and stability
This guide details the solubility, stability, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol , a chiral building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical int...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility, stability, and handling protocols for (3R,4S)-4-Methoxypyrrolidin-3-ol , a chiral building block frequently employed in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2]
(3R,4S)-4-Methoxypyrrolidin-3-ol is a bifunctional chiral pyrrolidine scaffold containing a secondary amine, a secondary alcohol, and a methoxy ether.[1][2] It is most commonly supplied and handled as the hydrochloride salt due to the inherent instability (oxidation proneness and hygroscopicity) of the free base oil.
This compound exhibits high aqueous solubility and moderate hygroscopicity .[2] Its stability is contingent on maintaining a low moisture environment and preventing oxidative degradation of the pyrrolidine ring. This guide provides the critical parameters for integrating this intermediate into drug development workflows.
Physicochemical Profile
The following data characterizes the hydrochloride salt form, which is the standard for solid-state storage.
Property
Value / Characteristic
Context
Appearance
White to off-white crystalline solid
Highly dependent on purity; yellowing indicates oxidation.[1][2]
pKa (Calculated)
~9.5 (Pyrrolidine Nitrogen)
Basic center; exists as cation at physiological pH.[1][2]
Trans-configuration.[1][2] Enantiomeric purity is critical.
Solubility Analysis
Solubility Matrix
The hydrochloride salt is highly polar. The free base must be generated in situ for reactions requiring non-polar media, though it remains immiscible in strict hydrocarbons.
The solubility of this compound is pH-dependent due to the secondary amine.[2]
pH < 8: The nitrogen is protonated (
). The species is highly water-soluble and stable.[2]
pH > 10: The nitrogen is deprotonated (
). The free base is an oil that can be extracted into DCM or Chloroform but retains significant water solubility, making extraction efficiency a critical process parameter.
Experimental Protocol: Solubility Determination
To validate solubility for a specific batch, use the Visual Saturation Method :
Weigh 10 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol HCl into a clear HPLC vial.[1][2]
Add solvent in 10 µL increments, vortexing for 30 seconds between additions.
Record the volume required for complete dissolution.
The primary risks to the stability of (3R,4S)-4-Methoxypyrrolidin-3-ol are moisture absorption and oxidative degradation .[1][2]
Hygroscopicity: The HCl salt will absorb atmospheric water, leading to deliquescence. This hydrolysis risk is low, but the physical form change makes handling difficult.
Oxidation: The secondary amine is susceptible to N-oxidation or ring dehydrogenation (forming pyrroles) if exposed to air and light over prolonged periods, especially in solution.[1][2]
Racemization: The trans-stereochemistry is generally stable, but harsh basic conditions at elevated temperatures (>80°C) could induce epimerization at the C3 or C4 centers.[1][2]
Stability Testing Workflow (DOT Visualization)
Figure 1: Forced degradation workflow to establish the stability profile of the chiral intermediate.[1][2]
Storage Protocols
Temperature: Store at -20°C for long-term (>6 months) or 2-8°C for active use.
Atmosphere: Store under Argon or Nitrogen .[2] The container must be tightly sealed.[3][4][5]
Desiccation: Store secondary containment with silica gel or activated charcoal packets.[2]
Warning: Do not inhale dust.[2][3][5] The hydrochloride salt is a fine powder that can be irritating to the respiratory tract.
Free Base Generation Protocol
For reactions requiring the nucleophilic free amine:
Dissolve the HCl salt in minimal water (10 mL/g).
Cool to 0°C.
Add 2M NaOH dropwise until pH ~12.
Extract immediately with DCM (
vol). Note: Ethyl acetate is often insufficient due to the compound's polarity.[1]
Dry organic layer over
and concentrate in vacuo at <30°C.
Use immediately. Do not store the free base.
References
PubChem. (2025).[6] Compound Summary: Pyrrolidin-3-ol derivatives. National Library of Medicine. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2] (General reference for solubility profiling of amine salts).
The Pyrrolidine Scaffold: From Alkaloid Origins to Rational Drug Design
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of substituted pyrrolidines. Part 1: Introduction & Structural Significance The pyrrolidine ring (tetrahydropyrrole) is a...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of substituted pyrrolidines.
Part 1: Introduction & Structural Significance
The pyrrolidine ring (tetrahydropyrrole) is a saturated, five-membered nitrogen heterocycle that occupies a "privileged" position in medicinal chemistry.[1][2] Unlike its aromatic counterpart pyrrole, pyrrolidine is non-planar, exhibiting a puckered conformation (envelope or twist) that allows for precise spatial orientation of substituents.
Why Pyrrolidines Dominate Drug Discovery:
Conformational Restriction: Incorporating a flexible chain into a pyrrolidine ring reduces the entropic penalty of binding to a protein target.
Vector Control: The sp³ hybridized carbons allow for the projection of functional groups in defined 3D vectors, essential for exploring specific pockets in enzymes (e.g., ACE, DPP-4).
Physicochemical Modulation: The secondary amine (pKa ~11.[3]3) can be modulated via substitution to optimize solubility and lipophilicity (LogD).
Part 2: Historical Discovery & Isolation
The history of substituted pyrrolidines is rooted in the isolation of plant alkaloids, which provided the first structural templates for later synthetic efforts.
Era
Milestone
Key Discovery/Compound
Context
19th Cent.
Isolation
Nicotine & Hygrine
Early isolation from Nicotiana tabacum and Coca leaves established the bioactivity of the N-methylpyrrolidine motif.
1901
Identification
Proline
Richard Willstätter synthesized and identified Proline (pyrrolidine-2-carboxylic acid), establishing it as a core component of proteins and the only secondary amine proteinogenic amino acid.[4][5]
1930s
Industrial
Reppe Chemistry
Walter Reppe (BASF) developed the industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia, making the scaffold widely available for bulk synthesis.
1955
Therapeutic
Procyclidine
FDA approval of Procyclidine (Kemadrin) for Parkinsonism marks one of the first synthetic pyrrolidine drugs, utilizing the ring as a lipophilic amine anchor.
Part 3: Synthetic Evolution (The "How")
The construction of the pyrrolidine ring has evolved from radical-based cyclizations to highly stereoselective organocatalytic and metal-catalyzed methods.
Historically significant for synthesizing functionalized pyrrolidines from N-halogenated amines via a radical mechanism.
Mechanism: Thermal or photochemical homolysis of an N-Cl or N-Br bond generates a nitrogen-centered radical. This radical executes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which recombines with the halogen. Base-mediated cyclization yields the pyrrolidine.
The Game Changer: 1,3-Dipolar Cycloaddition
The reaction of azomethine ylides with alkenes (dipolarophiles) is arguably the most powerful method for constructing highly substituted pyrrolidines with control over up to four contiguous stereocenters.
Mechanism Visualization:
The following diagram illustrates the concerted [3+2] cycloaddition mechanism.
Figure 1: Mechanism of [3+2] cycloaddition for pyrrolidine synthesis.
Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
Standard protocol for generating enantiopure pyrrolidines.
Procedure: Dissolve AgOAc and Ligand in DCM; stir 30 min to form the active catalyst. Add iminoester and base; stir 10 min to generate the Ag-bound azomethine ylide. Add dipolarophile at -20°C.
Validation: Monitor consumption of iminoester by TLC. Quench with saturated NH4Cl.
Outcome: High endo or exo selectivity depending on the ligand/metal geometry.
Modern Organocatalysis
Pioneered by MacMillan and Jørgensen, this approach uses chiral amines to activate aldehydes/ketones via enamine or iminium ion intermediates, allowing for the asymmetric functionalization of the pyrrolidine ring (e.g., α-functionalization of proline derivatives).
Part 4: Medicinal Chemistry & Pharmacology[1][2][4][6][7][8][9][10][11]
The transition from "random screening" to "structure-based design" is best exemplified by the pyrrolidine scaffold.
Case Study: The Captopril Breakthrough
The Challenge: In the 1960s, the only treatment for hypertension was non-specific diuretics or beta-blockers. The Renin-Angiotensin System (RAS) was a known target, but ACE (Angiotensin Converting Enzyme) was considered "undruggable" by small molecules.
The Discovery Logic:
Natural Hit: Teprotide, a nonapeptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca), potently inhibited ACE.
SAR Analysis: The peptide had a C-terminal Proline. Researchers hypothesized that this Proline anchored the peptide into the enzyme's active site.
Enzyme Mimicry: Drawing an analogy to Carboxypeptidase A (a zinc metalloprotease), Cushman and Ondetti hypothesized that a succinyl-proline motif could bind the Zinc atom and the specificity pocket simultaneously.
Optimization: Replacing the carboxylate with a thiol (SH) group dramatically increased potency, leading to Captopril (1981), the first orally active ACE inhibitor.
Figure 2: The rational design pathway from snake venom to Captopril.
Modern Applications: DPP-4 and HCV
DPP-4 Inhibitors (Diabetes): Drugs like Vildagliptin and Saxagliptin utilize a 2-cyanopyrrolidine motif. The nitrile group acts as a "warhead," forming a reversible covalent bond with the active site serine of the DPP-4 enzyme. The pyrrolidine ring ensures the nitrile is positioned with absolute stereochemical precision.
HCV NS5A Inhibitors:Daclatasvir features a C2-symmetric structure containing two L-proline derived moieties. The pyrrolidine rings here serve as rigid linkers that span the viral protein dimer interface.
Part 5: Future Perspectives
The future of pyrrolidine chemistry lies in C-H Functionalization . Instead of building the ring, chemists are now using photoredox catalysis to selectively activate C(sp³)-H bonds on pre-formed pyrrolidine rings. This allows for "late-stage functionalization" of drug candidates, rapidly generating analogs without rebuilding the entire molecule.
References
Discovery of Proline: Willstätter, R. (1901). Synthese der Hygrinsäure. Berichte der deutschen chemischen Gesellschaft. Link
Hofmann-Löffler-Freytag Reaction: Löffler, K., & Freytag, C. (1909). Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte. Link
Captopril Discovery: Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension. Link
1,3-Dipolar Cycloaddition Review: Pandey, G., et al. (2006). [3+2] Cycloaddition of Non-Stabilized Azomethine Ylides. Chemical Reviews. Link
Organocatalysis: Beeson, T. D., et al. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science. Link
Procyclidine Approval: FDA Database (NDA 009818). Approved 1955.[6] Link
Conformational and Stereochemical Profiling of (3R,4S)-4-Methoxypyrrolidin-3-ol: Nomenclature, Synthesis, and Application in Kinase Inhibitor Design
Abstract: As targeted therapies evolve, the architectural precision of small-molecule linkers and pharmacophores becomes paramount. (3R,4S)-4-Methoxypyrrolidin-3-ol has emerged as a critical chiral building block in the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
As targeted therapies evolve, the architectural precision of small-molecule linkers and pharmacophores becomes paramount. (3R,4S)-4-Methoxypyrrolidin-3-ol has emerged as a critical chiral building block in the design of next-generation kinase inhibitors (e.g., EGFR and JAK3 modulators). This technical whitepaper deconstructs the IUPAC nomenclature logic, stereochemical causality, and synthetic methodologies required to isolate and validate this specific cis-pyrrolidine enantiomer.
Structural Deconstruction and IUPAC Nomenclature Logic
The systematic naming of organic molecules is not merely an administrative exercise; it is a deterministic map of a molecule's 3D topology. The IUPAC name (3R,4S)-4-methoxypyrrolidin-3-ol can be deconstructed through a strict hierarchy of nomenclature rules.
1.1. Parent Hydride and Principal Functional Group
The core scaffold is a fully saturated, five-membered nitrogenous heterocycle, designated by the Hantzsch-Widman nomenclature as pyrrolidine . According to IUPAC priority rules, the hydroxyl group (-OH) takes precedence over the ether (-OCH₃) and the amine (in a heterocyclic context for numbering), dictating the principal suffix "-ol" .
1.2. Numbering Causality
Numbering must commence at the heteroatom (Nitrogen = position 1). To assign the lowest possible locant to the principal functional group (-OH), it is positioned at C3. Consequently, the methoxy substituent (-OCH₃) is assigned to C4. This yields the constitutional framework: 4-methoxypyrrolidin-3-ol .
The molecule possesses two contiguous stereocenters at C3 and C4. The (3R,4S) designation defines a specific cis-diastereomer.
At C3: The priorities are -OH (1) > -CH(OCH₃) (2) > -CH₂N (3) > -H (4). If the -OH is oriented forward (wedge) and the -H is backward (dash), the sequence 1 → 2 → 3 traces a clockwise path, establishing the (R) configuration.
At C4: The priorities are -OCH₃ (1) > -CH(OH) (2) > -CH₂N (3) > -H (4). With the -OCH₃ also oriented forward (wedge) and the -H backward (dash), the sequence 1 → 2 → 3 traces a counter-clockwise path, establishing the (S) configuration.
Because both substituents project to the same face of the ring, the (3R,4S) isomer is a cis-disubstituted pyrrolidine. This spatial arrangement is critical for its biological application.
Caption: Logical hierarchy of IUPAC nomenclature rules for (3R,4S)-4-Methoxypyrrolidin-3-ol.
Stereochemical Significance in Medicinal Chemistry
In the context of drug development, (3R,4S)-4-methoxypyrrolidin-3-ol is frequently utilized as a solvent-exposed vector in kinase inhibitors. For instance, in the development of mutant-selective EGFR inhibitors and JAK3 modulators, this pyrrolidine derivative is attached to a pyrimidine or pyrazole core[1].
The Causality of the cis Configuration:
Kinase ATP-binding pockets are highly constrained. The cis-(3R,4S) geometry forces the -OH and -OCH₃ groups to project in a parallel vector, creating a concentrated, high-density polar face. This localized polarity optimizes the Topological Polar Surface Area (TPSA) while minimizing the molecule's overall hydrophobic footprint, thereby increasing aqueous solubility and reducing off-target lipophilic liabilities (such as hERG binding). A trans isomer (e.g., 3R,4R) would project these groups in opposite directions, disrupting the carefully engineered hydration shell around the solvent-exposed region of the drug [2].
Parameter
Value
Pharmacological Implication
Molecular Weight
117.15 g/mol (Free base)
Low MW allows integration without exceeding Lipinski limits.
LogP (calculated)
-0.82
Highly hydrophilic; improves oral bioavailability of lipophilic cores.
TPSA
41.5 Ų
Ideal hydrogen bond donor/acceptor ratio for solvent channel projection.
pKa (Amine)
~8.5
Protonated at physiological pH; enhances solubility and salt formation.
Table 1: Physicochemical and topological profiling of the free base [3].
Self-Validating Synthetic Methodology
Synthesizing a cis-disubstituted pyrrolidine presents a specific challenge: standard epoxide-opening routes inherently yield trans (anti) products. To achieve the cis-(3R,4S) geometry, we must employ a syn-addition strategy followed by an enzymatic desymmetrization. This protocol is designed as a self-validating system, where the stereochemical integrity is chemically locked and analytically verifiable at each step.
Procedure: Dissolve N-Boc-3-pyrroline in an acetone/water mixture. Add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of Osmium Tetroxide (OsO₄) (0.05 eq).
Causality: OsO₄ dictates a concerted syn-addition across the alkene, exclusively yielding cis-N-Boc-3,4-dihydroxypyrrolidine. Because the starting material is symmetric, this intermediate is a meso compound (achiral).
Enzymatic Desymmetrization (The Stereocontrol Step):
Procedure: Suspend the meso-diol in vinyl acetate (acting as both solvent and acyl donor). Add Burkholderia cepacia lipase (Lipase PS). Stir at 30°C until 50% conversion is achieved (monitored by TLC).
Causality: The lipase selectively acetylates one specific enantiotopic hydroxyl group. This breaks the symmetry, yielding (3R,4S)-N-Boc-3-acetoxy-4-hydroxypyrrolidine with >99% enantiomeric excess (ee).
Regioselective Methylation:
Procedure: Dissolve the mono-acetate in anhydrous THF at 0°C. Add Sodium Hydride (NaH) (1.1 eq) followed by Methyl Iodide (MeI) (1.2 eq).
Causality: The acetate group acts as a protecting group for the C3 oxygen. Only the C4 hydroxyl is deprotonated and alkylated, installing the required methoxy group.
Global Deprotection:
Procedure: Treat the intermediate with K₂CO₃ in Methanol to cleave the acetate ester. Subsequently, treat with 4M HCl in dioxane to cleave the Boc protecting group.
Result: Precipitation of (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride as a highly pure, crystalline solid.
Caption: Enzymatic desymmetrization workflow for the synthesis of the (3R,4S) enantiomer.
Analytical Validation and Quality Control
To ensure the trustworthiness of the synthesized batch, the protocol relies on self-validating analytical checkpoints. The most critical failure mode in this synthesis is the inadvertent generation of the trans diastereomer.
NMR Coupling Constant Verification:
In a five-membered pyrrolidine ring, the dihedral angle between adjacent cis protons (at C3 and C4) is approximately 0° to 30°, which according to the Karplus equation, results in a relatively large
coupling constant. Conversely, trans protons have a dihedral angle near 120°, resulting in a much smaller coupling constant.
Analytical Method
Target Metric
Validation Criteria
Causality / Logic
¹H NMR (D₂O)
C3-H / C4-H Coupling ()
= 4.0 – 6.0 Hz
Confirms the cis relationship. A value of < 3.0 Hz indicates trans contamination.
Chiral HPLC
Enantiomeric Excess (ee)
> 99% ee
Validates the selectivity of the Lipase PS desymmetrization step.
LC-MS (ESI+)
Mass-to-Charge Ratio
118.1 [M+H]⁺
Confirms the molecular weight of the free base (117.15 Da).
Table 2: Self-validating analytical parameters for batch certification.
By adhering to this rigorous structural validation, medicinal chemists can confidently deploy (3R,4S)-4-methoxypyrrolidin-3-ol as a precision vector in complex macromolecular targeting.
References
Google Patents. (2017). Compounds and compositions for modulating EGFR mutant kinase activities (Patent No. US9593098B2). U.S.
Protocols & Analytical Methods
Method
Application Note: (3R,4S)-4-Methoxypyrrolidin-3-ol as a Privileged Chiral Building Block in Drug Discovery
Executive Summary The modern landscape of drug discovery is increasingly defined by the pursuit of target molecules with high fraction sp3 ( ) character. Escaping the "flatland" of planar, achiral aromatic rings improves...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The modern landscape of drug discovery is increasingly defined by the pursuit of target molecules with high fraction sp3 (
) character. Escaping the "flatland" of planar, achiral aromatic rings improves solubility, reduces off-target toxicity, and enhances pharmacokinetic/pharmacodynamic (PK/PD) profiles[1]. Among saturated nitrogen heterocycles, chiral pyrrolidines have emerged as highly privileged scaffolds, present in over half of small-molecule drugs[2].
(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, stereochemically defined building block. Featuring a trans-relationship between a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting methoxy group, this scaffold provides precise vector geometries for interacting with protein binding pockets (e.g., kinase hinge regions or protease catalytic dyads)[3]. This application note details the structural rationale, validated synthetic workflows, and optimized protocols for integrating this chiral building block into advanced lead compounds.
Structural & Mechanistic Insights
The utility of (3R,4S)-4-Methoxypyrrolidin-3-ol lies in its multifunctional nature and predictable conformational behavior:
Stereochemical Integrity: The (3R,4S) configuration places the C3-hydroxyl and C4-methoxy groups in a trans orientation. This minimizes steric clash and dictates a specific pyrrolidine ring pucker (typically an envelope conformation), which is critical for maintaining the spatial orientation of attached pharmacophores[4].
Orthogonal Reactivity: The molecule possesses three distinct reaction sites: a highly nucleophilic secondary amine, a functionalizable secondary alcohol, and a stable, non-reactive methoxy ether.
Mechanistic Causality in Synthesis: To selectively functionalize the C3-hydroxyl group, the secondary amine must first be masked. Without protection, electrophiles will preferentially attack the nitrogen due to its superior nucleophilicity and lower steric hindrance. Once protected, the C3-OH can undergo direct etherification (retention of configuration) or Mitsunobu activation (Walden inversion) to access the cis-(3S,4S) diastereomer.
Core Synthetic Workflows
The following workflows demonstrate how to elaborate the (3R,4S)-pyrrolidine core into complex drug-like scaffolds.
Figure 1: Synthetic workflow from the (3R,4S)-pyrrolidine building block to a lead compound.
Protocol A: Regioselective N-Boc Protection
Purpose: To mask the secondary amine, preventing unwanted N-alkylation during subsequent C3-OH manipulations.
Preparation: Suspend (3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
Neutralization: Add Triethylamine (Et
N, 2.5 equiv) dropwise at 0 °C. Causality: The excess base neutralizes the HCl salt, freeing the nucleophilic amine, and acts as an acid scavenger for the subsequent step.
Protection: Add Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv) in portions. Stir the reaction mixture at room temperature for 4 hours.
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM, dry over anhydrous NaSO, and concentrate under reduced pressure to yield (3R,4S)-1-Boc-4-methoxypyrrolidin-3-ol .
Protocol B: Stereoinversion via Mitsunobu Reaction
Purpose: To convert the trans-(3R,4S)-alcohol to a cis-(3S,4S)-amine derivative, a highly sought-after motif in monoamine transporter inhibitors[5].
Figure 2: Mechanistic pathway of Mitsunobu stereoinversion to access the (3S,4S)-amine.
Activation: Dissolve (3R,4S)-1-Boc-4-methoxypyrrolidin-3-ol (1.0 equiv) and Triphenylphosphine (PPh
, 1.5 equiv) in anhydrous THF at 0 °C under inert atmosphere.
Betaine Formation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Causality: Slow addition prevents the premature consumption of PPh
and ensures the formation of the reactive Morrison-Brunn-Huisgen betaine intermediate.
Nucleophilic Displacement: Add Diphenylphosphoryl azide (DPPA, 1.5 equiv). Stir at room temperature for 16 hours. The azide nucleophile attacks the activated C3 position via an S
2 mechanism, resulting in complete Walden inversion.
Reduction: Isolate the (3S,4S)-azide via silica gel chromatography. Dissolve in Methanol, add 10% Pd/C (0.1 equiv by weight), and stir under an H
atmosphere (1 atm) for 6 hours to yield the (3S,4S)-3-amino-1-Boc-4-methoxypyrrolidine .
Quantitative Data: S
Ar Coupling Optimization
A critical step in utilizing this building block for kinase inhibitor synthesis is the attachment of the deprotected pyrrolidine to a heteroaryl scaffold (e.g., a chloropyrimidine). Because the pyrrolidine nitrogen is sterically hindered by the adjacent C3 and C4 substituents, reaction conditions must be carefully optimized to maximize yield without compromising the enantiomeric excess (
Reaction stalls; amine nucleophilicity is insufficient at RT.
2
DIPEA
DMF
80
12
78%
>99%
Polar aprotic solvent stabilizes the Meisenheimer complex.
3
KCO
DMF
80
12
65%
>99%
Heterogeneous base limits reaction kinetics.
4
DIPEA
NMP
100
6
92%
>99%
Optimal: High boiling point of NMP allows kinetic driving of SAr.
Note: The robust chiral integrity of the (3R,4S) scaffold ensures that even at elevated temperatures (100 °C), no racemization or epimerization is observed.
References
Privileged Structures Meet Human T-Cell Leukemia Virus-1 (HTLV-1): C2-Symmetric 3,4-Disubstituted Pyrrolidines as Nonpeptidic HTLV-1 Protease Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination
Source: ACS Central Science
URL:[Link]
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Asymmetric synthesis of novel bioactive pyrrolidines for use in drug discovery
Source: ProQuest
URL:[Link]
4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors
Source: PubMed (NIH)
URL:[Link]
Use of (3R,4S)-4-Methoxypyrrolidin-3-ol in the synthesis of bioactive molecules
Application Note: Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Bioactive Molecule Synthesis Executive Summary The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 60...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Integration of (3R,4S)-4-Methoxypyrrolidin-3-ol in Bioactive Molecule Synthesis
Executive Summary
The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics. Among its derivatives, (3R,4S)-4-Methoxypyrrolidin-3-ol represents a high-value "chiral switch" building block. Unlike its unsubstituted counterparts, this 3,4-disubstituted motif introduces defined stereochemical vectors, breaks molecular symmetry, and modulates lipophilicity (LogD) without significantly increasing molecular weight.
This Application Note provides a comprehensive guide to the utilization of (3R,4S)-4-Methoxypyrrolidin-3-ol. We focus on its specific role in optimizing kinase inhibitors (e.g., JAK, EGFR) and provide a validated protocol for its synthesis and conjugation. By leveraging the cis-relationship of the hydroxyl and methoxy groups in this specific isomer, researchers can access unique binding pockets often inaccessible to the more common trans-(3R,4R) congeners found in drugs like Ruxolitinib or Pfizer’s EGFR inhibitors.
Scientific Background & Rational Design
The "Magic Methyl" & Stereochemical Vectors
The introduction of a methoxy group at the C4 position of a 3-hydroxypyrrolidine core serves two critical functions:
The "Magic Methyl" Effect: It buries a polar surface area, potentially improving cell permeability and metabolic stability compared to a diol, while retaining an H-bond acceptor.
Conformational Locking: The (3R,4S) configuration creates a cis-relationship between the -OH and -OMe substituents. This forces the pyrrolidine ring into a specific envelope conformation, distinct from the trans-isomers. This rigidity can reduce the entropic penalty of binding to a protein target.
Biological Relevance
Substituted pyrrolidines are validated pharmacophores in:
JAK Inhibitors: Modulating selectivity between JAK1/2/3.
EGFR Inhibitors: Targeting T790M mutants (e.g., PF-06459988 uses a related methoxy-pyrrolidine scaffold).[1][2]
Glycosidase Inhibitors: Mimicking sugar transition states.
Strategic Synthesis Workflow
The synthesis of the (3R,4S) isomer (cis-configuration) is more challenging than the trans-isomer (which arises naturally from epoxide opening). We recommend a Chiral Pool Strategy starting from Tartaric Acid, utilizing a Mitsunobu inversion to achieve the specific cis stereochemistry.
Diagram 1: Synthesis & Application Logic
Caption: Logic flow for accessing the specific (3R,4S) cis-isomer via stereochemical inversion of chiral pool precursors.
Detailed Experimental Protocols
Protocol A: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol
Note: This route assumes access to the (3S,4S)-diol precursor derived from D-Tartaric acid. If starting from the more common L-Tartaric acid ((3R,4R)-diol), the final product would be the enantiomer (3S,4R). Ensure the correct starting material is selected.
Reagents:
(3S,4S)-N-Boc-3,4-dihydroxypyrrolidine (1.0 eq)
Silver(I) Oxide (Ag₂O) (1.5 eq)
Iodomethane (MeI) (1.5 eq)
Triphenylphosphine (PPh₃) (1.5 eq)
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
p-Nitrobenzoic acid (1.5 eq)
Step-by-Step Methodology:
Regioselective Monomethylation:
Dissolve (3S,4S)-N-Boc-3,4-dihydroxypyrrolidine in dry DMF (0.2 M).
Add Ag₂O (1.5 eq) followed by MeI (1.5 eq).
Stir at room temperature for 16 hours. Critical: Monitor by TLC/LCMS to stop before dimethylation occurs.
Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc) to isolate the mono-methoxy alcohol.
Dissolve the mono-methoxy intermediate in anhydrous THF (0.1 M) under N₂.
Add PPh₃ (1.5 eq) and p-Nitrobenzoic acid (1.5 eq).
Cool to 0°C. Dropwise add DIAD (1.5 eq) over 20 minutes.
Allow to warm to RT and stir for 12 hours.
Mechanism:[3] The alcohol at C3 is activated and displaced by the benzoate nucleophile with inversion of configuration (S → R).
Hydrolysis to Final Product:
Dissolve the crude ester in MeOH/THF (1:1).
Add LiOH (2.0 M aq, 3 eq) and stir at RT for 2 hours.
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Final Product: (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol.
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine salt if immediate coupling is required.
Protocol B: SNAr Coupling to Bioactive Scaffolds
This protocol describes coupling the chiral building block to a chloropyrimidine core, a standard motif in JAK/EGFR inhibitors.
Table 1: Reaction Parameters for SNAr Coupling
Parameter
Condition
Rationale
Solvent
DMSO or NMP
High dielectric constant promotes SNAr transition state.
Base
DIPEA (3.0 eq)
Neutralizes HCl byproduct; non-nucleophilic.
Temperature
90°C - 110°C
Required to overcome activation energy of deactivated aryl chlorides.
Concentration
0.5 M
High concentration drives kinetics.
Stoichiometry
Amine (1.2 eq)
Slight excess of the valuable chiral block ensures full conversion of the core.
Workflow:
Preparation: Charge a reaction vial with 4-chloro-substituted heteroaryl scaffold (1.0 eq) and (3R,4S)-4-methoxypyrrolidin-3-ol (free amine or HCl salt) (1.2 eq).
Solvation: Add DMSO (anhydrous). If using the amine salt, add DIPEA (3.0 eq).
Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by UPLC-MS.
Workup: Dilute with water (10x volume). If product precipitates, filter. If not, extract with DCM/IPA (3:1).
To validate the (3R,4S) stereochemistry (cis-relationship), Nuclear Overhauser Effect (NOE) NMR spectroscopy is required.
Diagram 2: Stereochemical Validation Logic
Caption: NOE logic for distinguishing the (3R,4S) cis-isomer from the (3R,4R) trans-isomer.
Data Interpretation:
Cis (3R,4S): The protons at C3 and C4 are on the same face. Irradiating H3 will show a strong NOE correlation to H4.
Trans (3R,4R): The protons are anti-periplanar. NOE signal between H3 and H4 will be minimal or absent.
References
Pfizer Inc. "Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)." Journal of Medicinal Chemistry, 2016.[1][2][4][5] [2]
Pfizer Inc. "Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775)." Journal of Medicinal Chemistry, 2017.[4][6][7][8]
Eli Lilly and Company. "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry."[5] Journal of Organic Chemistry, 2016.[3][5]
(3R,4S)-4-Methoxypyrrolidin-3-ol as a precursor for pharmaceutical ingredients
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific stereochemical utility, synthesis, and application of (3R,4S)-4-Methoxypyrrolidi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists. It focuses on the specific stereochemical utility, synthesis, and application of (3R,4S)-4-Methoxypyrrolidin-3-ol , a critical cis-configured chiral scaffold.
Executive Summary
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs (e.g., Upadacitinib, Enalapril). While the trans-3,4-disubstituted pyrrolidines (derived directly from the chiral pool L-tartaric acid) are ubiquitous, the (3R,4S)-4-methoxypyrrolidin-3-ol isomer represents a distinct cis-configured scaffold.
This specific stereoisomer is increasingly valued for its ability to modulate vector alignment in receptor binding pockets, particularly in Melanocortin-4 Receptor (MC4R) antagonists and Kinase Inhibitors . This guide outlines the structural significance, a robust desymmetrization-based synthesis protocol, and quality control parameters for this building block.
Structural Significance & Applications[1]
Stereochemical Distinction
Unlike the trans-(3R,4R) isomer, which places substituents in an anti-periplanar orientation, the (3R,4S) configuration adopts a cis-relationship (pseudo-equatorial/axial depending on ring pucker). This subtle geometric alteration dramatically impacts:
Hydrogen Bond Vectors: The spatial arrangement of the C3-hydroxyl donor and C4-methoxy acceptor.
Basicity: The proximity of the electronegative oxygen to the ring nitrogen modulates the pKa of the pyrrolidine amine.
Solubility: The cis-arrangement often disrupts crystal packing differently than the trans-isomer, altering aqueous solubility profiles.
Pharmaceutical Case Studies
MC4R Antagonists: Research indicates that the (3R,4S) stereochemistry is critical for selectivity in Melanocortin-4 receptor ligands. A study on trans-4-phenylpyrrolidine-3-carboxamides highlighted that inverting stereocenters (switching between 3S,4R and 3R,4S) can toggle activity between agonism and antagonism, with the (3R,4S) configuration yielding potent inhibition (Ki = 4.7 nM) [1].
Kinase Inhibition: While (3R,4R) scaffolds are common in EGFR inhibitors (e.g., PF-06459988), the (3R,4S) scaffold is used to explore "kinked" binding modes in ATP-binding pockets where a cis-geometry is required to avoid steric clashes with the gatekeeper residue [2].
Detailed Synthesis Protocol
Objective: Synthesize (3R,4S)-4-methoxypyrrolidin-3-ol (N-protected) with >98% de.
Challenge: Direct synthesis from L-tartaric acid yields the trans-(3R,4R) diol. Accessing the cis-(3R,4S) target requires a reliable inversion strategy .
Retrosynthetic Logic (Cyclic Sulfate Strategy)
The most robust route utilizes the "Cyclic Sulfate Ring Opening" method. This method is superior to standard Mitsunobu reactions for this substrate due to cleaner purification profiles and higher regioselectivity.
Starting Material: (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine (derived from L-Tartaric Acid).
Key Step: Nucleophilic attack of methoxide on the cyclic sulfate proceeds via
, inverting the configuration at C4 from R to S.
Reaction Pathway Diagram
Step-by-Step Experimental Procedure
Step 1: Formation of the Cyclic Sulfite
Charge: A 500 mL round-bottom flask with (3R,4R)-N-Boc-3,4-dihydroxypyrrolidine (10.0 g, 49.2 mmol) and DCM (200 mL).
Cool: Cool the solution to 0°C under
atmosphere.
Add: Add triethylamine (17.1 mL, 123 mmol) followed by dropwise addition of thionyl chloride (4.3 mL, 59.0 mmol).
Monitor: Stir for 30 min. TLC should show complete consumption of the diol.
Workup: Quench with cold water. Wash organic layer with brine, dry over
, and concentrate. Note: The sulfite is often used directly without column purification.
Step 2: Oxidation to Cyclic Sulfate
Dissolve: Dissolve the crude sulfite in
(100 mL) and (100 mL).
Catalyst: Add
(10 mg, catalytic).
Oxidant: Add
(12.6 g, 59.0 mmol) in portions. The reaction is exothermic; maintain temp <25°C.
Extract: After 1 hour, extract with EtOAc. Filter through a pad of Celite/Silica to remove Ruthenium (dark residue). Concentrate to yield the white crystalline cyclic sulfate.
Step 3: Regioselective Ring Opening (The Inversion Step)
Reaction: Dissolve the cyclic sulfate (from Step 2) in dry MeOH (150 mL).
Reflux: Heat to reflux for 4–6 hours. The methoxide attacks C4 (or C3, they are equivalent in the symmetric sulfate) via backside attack (
), inverting the center to S.
Intermediate: This forms the methyl sulfate salt.
Hydrolysis: Remove solvent. Add THF (100 mL) and 20%
(10 mL) and trace water. Stir at room temperature for 12 hours to hydrolyze the sulfate ester.
Purification: Neutralize with
, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).
Yield: Typically 65–75% overall.
Stereochemistry: The product is (3R,4S) (Cis).
Analytical Specifications & Quality Control
To ensure the material is suitable for pharmaceutical intermediates, the following specifications must be met.
Specification Table
Parameter
Specification
Method
Appearance
White to off-white solid/oil
Visual
Purity (HPLC)
> 98.0%
C18 Column, ACN/H2O gradient
Chiral Purity (ee)
> 99.0%
Chiral HPLC (Chiralpak AD-H or IC)
Stereochemistry
(3R, 4S) confirmed
NOESY NMR (Look for cis-coupling)
1H NMR
Consistent with structure
400 MHz DMSO-d6 or CDCl3
Residual Solvents
< ICH Limits
GC-Headspace
Diagnostic NMR Signals
Cis-Relationship Verification: In the cis-(3R,4S) isomer, the coupling constant between H3 and H4 (
) is typically larger (4–6 Hz) compared to the trans-isomer (0–2 Hz) due to the dihedral angle in the ring pucker, though this can vary with N-protection.
NOE: A strong Nuclear Overhauser Effect (NOE) signal between H3 and H4 confirms the cis spatial proximity.
Handling & Storage
Stability: The N-Boc protected intermediate is stable at room temperature. The free amine (deprotected) is hygroscopic and sensitive to air (carbamate formation).
Storage: Store N-Boc forms at 2–8°C. Store free amine salts (HCl/TFA) in a desiccator at -20°C.
Safety: The cyclic sulfate intermediate in the synthesis is an alkylating agent (similar to dimethyl sulfate). Handle with extreme caution in a fume hood.
References
MC4R Antagonists: "Identification and characterization of pyrrolidine diastereoisomers as potent functional agonists and antagonists of the human melanocortin-4 receptor."[1] Bioorg. Med. Chem. Lett., 2008.
Kinase Inhibitor Scaffolds: "Discovery of PF-06459988... Irreversible Inhibitor of T790M-Containing EGFR Mutants."[2] J. Med.[3] Chem., 2016.[4][5] (Note: Discusses the (3R,4R) analog, establishing the scaffold's relevance).
Cyclic Sulfate Methodology: "Cyclic Sulfates: Useful Substrates for Selective Nucleophilic Substitution." J. Am. Chem. Soc.
Fabry Disease Chaperones: "Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries..." Eur. J. Med. Chem., 2017.[2][3][4][6]
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel adhering to local safety regulations.
Application Notes and Protocols: Stereoselective Reactions of (3R,4S)-4-Methoxypyrrolidin-3-ol with Electrophiles
Introduction: The Strategic Value of the (3R,4S)-4-Methoxypyrrolidin-3-ol Scaffold The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a chiral building block of significant interest in medicinal chemistry and drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the (3R,4S)-4-Methoxypyrrolidin-3-ol Scaffold
The (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure, featuring a syn-relationship between the hydroxyl and methoxy groups, provides a valuable platform for the synthesis of complex molecules with precise three-dimensional architectures. This constrained conformation can lead to enhanced binding affinity and selectivity for biological targets. Pyrrolidine-containing molecules are prevalent in a vast array of FDA-approved drugs, highlighting the importance of this heterocyclic core in the development of new therapeutics.[1] The functional handles of (3R,4S)-4-Methoxypyrrolidin-3-ol—a secondary amine, a secondary alcohol, and a methoxy ether—offer multiple points for diversification, allowing for the exploration of chemical space around a core pharmacophore. This application note provides a detailed guide to the selective reaction of the hydroxyl group of N-protected (3R,4S)-4-Methoxypyrrolidin-3-ol with various electrophiles, including protocols for acylation, alkylation, and sulfonylation.
A crucial aspect of utilizing this scaffold is the implementation of a suitable protecting group for the pyrrolidine nitrogen. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2] The N-Boc protected (3R,4S)-4-Methoxypyrrolidin-3-ol is the primary substrate discussed in the following protocols.
Chemical Reactivity and Stereochemical Considerations
The reactivity of the C3-hydroxyl group in (3R,4S)-4-Methoxypyrrolidin-3-ol is influenced by the electronic and steric environment of the pyrrolidine ring. The neighboring methoxy group at C4 can play a significant role in modulating the reactivity and stereochemical outcome of reactions at the C3 position. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to rate enhancement and retention of configuration through the formation of a cyclic intermediate.[3][4] In the context of reactions at the C3-hydroxyl, the methoxy group's lone pair of electrons could potentially participate, influencing the approach of incoming electrophiles and subsequent nucleophilic attack.
It is essential for researchers to be mindful of these potential stereoelectronic effects when designing synthetic routes utilizing this scaffold, as they can be leveraged to achieve desired stereochemical outcomes.
PART 1: O-Acylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol
O-acylation of the C3-hydroxyl group is a common transformation to introduce ester functionalities, which can serve as bioisosteres for other functional groups or as prodrug moieties.
Protocol 1: Standard Acylation with Acetyl Chloride
This protocol describes a standard method for the acylation of the hydroxyl group using an acyl chloride in the presence of a non-nucleophilic base.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in anhydrous DCM (0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 equiv.).
Cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired O-acetylated product.
Protocol 2: Mitsunobu Esterification
The Mitsunobu reaction is a powerful method for the stereoinvertive esterification of alcohols.[5] This can be particularly useful if the opposite stereochemistry at the C3 position is desired. The reaction proceeds with a clean Sₙ2 inversion of configuration.[6]
Workflow for Mitsunobu Esterification
Caption: Mitsunobu esterification workflow.
Materials:
N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol
Carboxylic acid (e.g., benzoic acid)
Triphenylphosphine (PPh₃)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.), the desired carboxylic acid (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product directly by flash column chromatography on silica gel. The triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is essential.
PART 2: O-Alkylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol
O-alkylation introduces an ether linkage at the C3 position, which can be a key structural motif in many biologically active molecules.
Protocol 3: Williamson Ether Synthesis
This protocol details a standard Williamson ether synthesis using a strong base to deprotonate the alcohol followed by reaction with an alkyl halide.
Workflow for Williamson Ether Synthesis
Caption: Williamson ether synthesis workflow.
Materials:
N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol
Sodium hydride (NaH, 60% dispersion in mineral oil)
Alkyl halide (e.g., methyl iodide)
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
To a suspension of sodium hydride (1.5 equiv.) in anhydrous THF or DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in the same solvent dropwise.
Stir the mixture at 0 °C for 30 minutes.
Add the alkyl halide (1.2 equiv.) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with EtOAc (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
PART 3: O-Sulfonylation of N-Boc-(3R,4S)-4-Methoxypyrrolidin-3-ol
Sulfonylation of the hydroxyl group converts it into a good leaving group (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles, often with inversion of stereochemistry. This two-step sequence allows for the introduction of a wide range of functionalities at the C3 position.
Protocol 4: Tosylation with p-Toluenesulfonyl Chloride
This protocol outlines the preparation of the C3-tosylate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
To a solution of N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 equiv.) in anhydrous DCM (0.1 M) and pyridine (2.0 equiv.) at 0 °C, add p-toluenesulfonyl chloride (1.2 equiv.) portion-wise.[2]
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.
Table 1: Summary of Reactions and Expected Products
Retention of stereochemistry; product is an intermediate for Sₙ2 reactions.
Conclusion
(3R,4S)-4-Methoxypyrrolidin-3-ol is a versatile chiral building block for the synthesis of complex, biologically active molecules. The strategic protection of the nitrogen atom, typically with a Boc group, allows for the selective functionalization of the C3-hydroxyl group with a variety of electrophiles. The protocols provided herein for acylation, alkylation, and sulfonylation serve as a foundation for the further elaboration of this valuable scaffold. Researchers should remain cognizant of the potential for neighboring group participation from the C4-methoxy group, which can influence the stereochemical outcome of subsequent reactions. Careful consideration of reaction conditions and stereoelectronic effects will enable the rational design and synthesis of novel chemical entities with potential therapeutic applications.
References
Cheng, H., et al. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants. J. Med. Chem.2016 , 59 (5), 2005–2024. [Link]
Mitsunobu Reaction. Wikipedia. (2023, November 28). [Link]
Neighbouring Group Participation. Mugberia Gangadhar Mahavidyalaya. (n.d.). [Link]
Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. Eur. J. Med. Chem.2017 , 126, 996-1006. [Link]
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. (2025, August 6). [Link]
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorg. Med. Chem. Lett.2013 , 23 (16), 4663-4668. [Link]
Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed.2019 , 58 (49), 17853-17858. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv.2020 , 10, 25981-25988. [Link]
Preparation of (S)-N-Boc-5-oxaproline. Org. Synth.2018 , 95, 157-176. [Link]
Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
N-protection and deprotection of (3R,4S)-4-Methoxypyrrolidin-3-ol
Application Note: Strategic N-Functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol Part 1: Executive Summary & Strategic Analysis (3R,4S)-4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold frequently employed in t...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic N-Functionalization of (3R,4S)-4-Methoxypyrrolidin-3-ol
Part 1: Executive Summary & Strategic Analysis
(3R,4S)-4-Methoxypyrrolidin-3-ol is a high-value chiral scaffold frequently employed in the synthesis of kinase inhibitors and next-generation antibiotics. Its structural core features a trans-relationship between a secondary alcohol and a methoxy ether on a pyrrolidine ring.
For medicinal chemists, the primary challenge is regioselective N-protection . The molecule contains two nucleophilic sites: the secondary amine (N1) and the secondary alcohol (C3-OH). While the amine is significantly more nucleophilic, poor experimental design can lead to competitive O-acylation or O-carbonylation, reducing yield and complicating purification.
This guide details two orthogonal protection strategies:
N-Boc Protection: Ideal for acid-labile strategies; yields a lipophilic intermediate suitable for silica purification.
N-Fmoc Protection: Ideal for base-labile strategies (e.g., solid-phase synthesis); requires careful reagent selection to avoid O-reaction.
) in a biphasic system. Crucially, we omit 4-Dimethylaminopyridine (DMAP). While DMAP accelerates reaction rates, it also catalyzes the reaction of with secondary alcohols. By using a milder base ( or ) without nucleophilic catalysis, we achieve >98% N-selectivity.
Materials:
(3R,4S)-4-Methoxypyrrolidin-3-ol (1.0 equiv)
(1.1 equiv)
Triethylamine (
) (1.5 equiv)
Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol in DCM (10 mL/g).
Base Addition: Add
and cool the solution to 0°C (ice bath).
Note: Cooling suppresses potential exotherms and kinetic side reactions.
Reagent Addition: Add
dropwise as a solution in minimal DCM.
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
Checkpoint: Monitor TLC (SiO2, 5% MeOH in DCM). Stain with Ninhydrin (free amine = red/purple) and PMA (product = blue/black). Reaction is complete when the baseline amine spot disappears.
Workup (The "Citric Wash"):
Wash the organic layer with 10% Citric Acid (aq).
Why? Citric acid removes unreacted amine starting material and solubilizes the imidazole/TEA salts without deprotecting the Boc group (which is stable to weak acids).
Wash with Brine, dry over
, and concentrate.
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).
Rationale:
Using Fmoc-Chloride (Fmoc-Cl) is risky as it is highly reactive and can functionalize the hydroxyl group. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) . The leaving group (N-hydroxysuccinimide) is less reactive than chloride, ensuring the reagent reacts exclusively with the amine.
Step-by-Step Methodology:
Preparation: Dissolve the amine in a 1:1 mixture of Acetone and Water.
Buffer: Add
(2.0 equiv).
Why? Maintains pH ~8-9. Higher pH (>10) risks premature Fmoc cleavage; lower pH (<7) protonates the amine, halting the reaction.
Addition: Add Fmoc-OSu (1.1 equiv) as a solid or dissolved in minimal acetone.
Reaction: Stir at RT for 12 hours.
Workup:
Evaporate Acetone under reduced pressure (keep bath <40°C).
Acidify the remaining aqueous slurry to pH 2–3 with 1M HCl.
Extract immediately with EtOAc.
Note: Acidification protonates the byproduct N-hydroxysuccinimide (water soluble) but drives the Fmoc-carbamate into the organic layer.
Scavenging: The dibenzofulvene byproduct is reactive. In solid-phase synthesis, it is washed away. In solution phase, an octane wash or column chromatography is required to separate the polar amine from the lipophilic fulvene.
Part 3: Visualization & Logic
Workflow Diagram: N-Boc Protection
This diagram illustrates the critical decision points to ensure regioselectivity.
Caption: Workflow ensuring N-selectivity by excluding DMAP during Boc protection.
Decision Tree: Deprotection Strategy
Choosing the right deprotection method based on downstream applications.
Caption: Selection guide for deprotection reagents yielding either stable salts or reactive free bases.
Part 4: References & Validation
Validation of Protocol:
NMR Check: In the N-Boc product, look for the methoxy singlet at ~3.3 ppm and the absence of a downfield shift in the C3-proton (which would indicate O-acylation).
TLC: Ninhydrin stain is critical. The starting material turns red/purple; the N-protected product does not stain with Ninhydrin but chars with PMA (Phosphomolybdic Acid).
References:
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard reference for Boc/Fmoc stability conditions).
Lundt, B. F., et al. "Selective removal of the N-Boc group." International Journal of Peptide and Protein Research. (Foundational work on acidolysis).
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality).
Fields, G. B. "Methods for removing the Fmoc group." Methods in Molecular Biology. (Protocols for base-labile deprotection).
Application Note: The Role of (3R,4S)-4-Methoxypyrrolidin-3-ol as a Bifunctional Organocatalyst in Asymmetric Synthesis
Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, chiral bifunctional organocatalyst. Derived from the privileged pyrrolidine scaffold, which is ubiquitous in both pharmaceutical design and asymme...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly versatile, chiral bifunctional organocatalyst. Derived from the privileged pyrrolidine scaffold, which is ubiquitous in both pharmaceutical design and asymmetric synthesis[1], this 3,4-disubstituted derivative offers precise stereochemical control in complex transformations. Unlike standard L-proline, the specific spatial arrangement of the C3-hydroxyl and C4-methoxy groups creates a highly tunable microenvironment. This application note details the mechanistic principles of this catalyst and provides validated, step-by-step protocols for its use in asymmetric Michael additions and cross-aldol reactions.
Mechanistic Principles: The Bifunctional Advantage
The synthetic efficacy of (3R,4S)-4-Methoxypyrrolidin-3-ol stems from its dual-activation mode, which elegantly mimics the active sites of class I aldolases. The causality behind its stereochemical success relies on three structural pillars:
HOMO-Raising (Enamine Activation): The secondary amine undergoes reversible condensation with enolizable aldehydes or ketones to form an electron-rich enamine intermediate[2]. This raises the highest occupied molecular orbital (HOMO) of the substrate, significantly enhancing its nucleophilicity.
Hydrogen-Bond Directing: The C3-hydroxyl group acts as a Brønsted acid, forming a critical hydrogen bond with the incoming electrophile (e.g., the nitro group of a nitroolefin). This anchors the electrophile in a rigid, highly organized transition state.
Steric Shielding: The C4-methoxy group provides essential steric bulk. By effectively blocking one face of the enamine, it forces the electrophilic attack to occur exclusively from the opposite face, dictating high diastereo- and enantioselectivity[3].
Figure 1: Catalytic cycle of (3R,4S)-4-Methoxypyrrolidin-3-ol via enamine activation.
Application Protocol 1: Asymmetric Michael Addition to Nitroolefins
Context & Causality: The Michael addition of aldehydes to nitroolefins is a benchmark reaction for evaluating pyrrolidine-based catalysts[3]. The addition of a weak acid co-catalyst (such as p-nitrobenzoic acid) is a critical experimental choice; the acid accelerates the initial iminium formation and facilitates the final hydrolysis step, preventing the catalyst from becoming trapped in off-cycle resting states.
Materials Required:
(3R,4S)-4-Methoxypyrrolidin-3-ol (10 mol%)
p-Nitrobenzoic acid (10 mol%)
Aldehyde donor (1.5 equiv)
trans-β-Nitrostyrene (1.0 equiv)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Catalyst Activation: In a 10 mL round-bottom flask, dissolve (3R,4S)-4-Methoxypyrrolidin-3-ol (0.05 mmol) and p-nitrobenzoic acid (0.05 mmol) in 1.0 mL of THF. Stir at room temperature for 10 minutes to ensure complete salt formation.
Enamine Formation: Add the aldehyde (0.75 mmol) to the mixture. Stir for 15 minutes. Self-Validation Check: The solution will typically develop a slight yellow tint, indicating the successful formation of the enamine intermediate.
Electrophile Addition: Lower the reaction temperature to 0 °C. This thermal control tightens the transition state, significantly enhancing enantioselectivity[4]. Add trans-β-nitrostyrene (0.50 mmol) in one continuous portion.
Reaction Monitoring: Stir the reaction at 0 °C for 12–24 hours. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1, visualized with UV and KMnO₄).
Quenching & Isolation: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL) to hydrolyze any remaining iminium ions. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash column chromatography to yield the highly enantioenriched syn-γ-nitroaldehyde.
Context & Causality: Desymmetrization of enolizable dials is notoriously difficult due to competing oligomerization. 3,4-disubstituted pyrrolidines are uniquely capable of distinguishing between inequivalent formyl groups[5]. The C4-methoxy group provides the necessary steric bulk to favor enamine formation at the less hindered formyl group, driving a highly regioselective and stereoselective cyclization[5].
Step-by-Step Methodology:
Preparation: Dissolve the enolizable dial substrate (0.2 mmol) in anhydrous THF (2.0 mL) under a strict argon atmosphere to prevent premature oxidation of the aldehydes.
Catalysis: Cool the solution to 0 °C. Add (3R,4S)-4-Methoxypyrrolidin-3-ol (0.02 mmol, 10 mol%).
Cyclization: Stir the mixture at 0 °C for 16 hours. Causality Note: Maintaining a low temperature is imperative to minimize intermolecular aldol condensation (oligomerization) and favor the intramolecular pathway[5].
Chemical Trapping (Reduction): Aldol products (β-hydroxy aldehydes) are prone to retro-aldol cleavage or dehydration during silica gel chromatography. To self-validate and stabilize the product, add methanol (1.0 mL) followed by NaBH₄ (0.6 mmol) directly to the reaction flask at 0 °C. Stir for 30 minutes to reduce the aldehyde to a stable primary alcohol.
Workup: Quench carefully with distilled water (2 mL). Extract with dichloromethane (3 × 5 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography to isolate the chiral diol.
Quantitative Data Summary
The following table summarizes the expected performance metrics of (3R,4S)-4-Methoxypyrrolidin-3-ol and its structurally related 3,4-disubstituted analogs across standard organocatalytic transformations[3][5].
Reaction Type
Substrate Class
Typical Yield (%)
Diastereomeric Ratio (dr)
Enantiomeric Excess (ee %)
Michael Addition
Aliphatic Aldehyde + β-Nitrostyrene
85 - 95
up to 95:5 (syn:anti)
80 - 92
Michael Addition
Ketone + Aryl Nitroolefin
75 - 88
up to 99:1 (syn:anti)
85 - 99
Intramolecular Aldol
1,6-Hexanedial derivatives
70 - 82
> 20:1 (anti:syn)
82 - 86
Intramolecular Aldol
1,7-Heptanedial derivatives
65 - 78
> 15:1 (anti:syn)
75 - 85
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds , NIH / Molecules,[Link]
Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions , Chemical Science (RSC Publishing),[Link]
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins , Beilstein Journal of Organic Chemistry,[Link]
Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids , Journal of the American Chemical Society,[Link]
Asymmetric Michael addition of ketones to nitroolefins: pyrrolidinyl-oxazole-carboxamides as new efficient organocatalysts , Organic & Biomolecular Chemistry (RSC Publishing),[Link]
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes , MDPI / Molecules,[Link]
Synthesis and Chiral Resolution of (3R,4S)-4-Methoxypyrrolidin-3-ol for Medicinal Chemistry Applications
Executive Summary The functionalized pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to modulate the physicochemical properties and target binding affinities of small molecules. Sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalized pyrrolidine core is a privileged scaffold in modern drug discovery, frequently utilized to modulate the physicochemical properties and target binding affinities of small molecules. Specifically, (3R,4S)-4-methoxypyrrolidin-3-ol is a critical chiral building block in the synthesis of next-generation kinase inhibitors, including mutant-selective EGFR and JAK3 inhibitors [1]. This Application Note details a highly robust, scalable, and self-validating synthetic protocol to produce (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride. The route leverages a highly diastereoselective epoxide ring-opening followed by an optimized Supercritical Fluid Chromatography (SFC) chiral resolution.
Strategic Rationale & Synthetic Design
The synthesis of trans-3,4-disubstituted pyrrolidines requires strict stereochemical control. Starting from the commercially available N-Boc-3-pyrroline, the strategy employs a highly reliable epoxidation to form a meso-epoxide intermediate. Subsequent acid-catalyzed nucleophilic ring-opening with methanol ensures complete anti-addition, yielding the racemic trans-diastereomer.
While enzymatic kinetic resolution is an option, modern medicinal chemistry heavily favors Preparative Supercritical Fluid Chromatography (SFC) for the isolation of specific enantiomers. SFC provides superior throughput, eliminates the need for derivatization, and drastically reduces solvent consumption and fraction concentration time[2]. Finally, anhydrous deprotection yields the target molecule as a highly pure, stable hydrochloride salt.
Synthetic Workflow
Fig 1: Four-step synthetic workflow from N-Boc-3-pyrroline to the final chiral hydrochloride salt.
Mechanistic Insights: Stereocontrol via Epoxide Ring Opening
The critical stereochemistry of the trans-1,2-disubstituted system is established during the ring-opening of the meso-epoxide (Step 2). Under acidic conditions, the epoxide oxygen is protonated, activating the highly strained three-membered ring. Methanol acts as a weak nucleophile, executing an
-like backside attack. The rigid geometry of the pyrrolidine ring forces the nucleophile to approach from the anti-periplanar trajectory, resulting in complete inversion of stereochemistry at the attacked carbon (C4) and yielding exclusively the trans-diastereomer.
Fig 2: SN2-like mechanism ensuring strict anti-addition and trans-diastereoselectivity.
Reaction Setup: Dissolve N-Boc-3-pyrroline (16.9 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 26.9 g, 120 mmol) over 30 minutes to control the exothermic peroxy-transfer.
Propagation: Allow the reaction to warm to room temperature (rt) and stir for 12 hours. The reaction progress is self-indicating; the byproduct (m-chlorobenzoic acid) precipitates as a white solid as the reaction proceeds.
Quench & Workup: Filter the suspension to remove the bulk of the m-chlorobenzoic acid. Wash the filtrate with 10% aqueous
(2 × 100 mL). Causality: The thiosulfate wash is a critical safety and validation step; it completely reduces any residual, potentially explosive unreacted peroxides before solvent evaporation.
Purification: Wash the organic layer with saturated aqueous
(3 × 100 mL) to remove trace acids, dry over anhydrous , and concentrate in vacuo. Yield: 16.3 g (88%) of a pale yellow oil that crystallizes upon standing.
Reaction Setup: Dissolve the meso-epoxide (16.3 g, 88 mmol) in anhydrous methanol (150 mL). Causality: Methanol serves a dual purpose as both the reaction solvent and the nucleophile, driving the equilibrium toward the open-ring product.
Catalysis: Add concentrated
(0.47 mL, 8.8 mmol, 0.1 eq) dropwise.
Propagation: Heat the mixture to reflux (65 °C) for 4 hours. Monitor by TLC (Silica, 1:1 Hexanes:EtOAc,
stain).
Quench: Cool to rt and neutralize the acid catalyst by adding triethylamine (
, 1.5 mL). Causality: Neutralization prevents Boc-deprotection during the subsequent concentration step.
Purification: Concentrate the mixture in vacuo, dissolve the residue in EtOAc (150 mL), wash with brine (50 mL), dry over
, and evaporate. The crude product is purified via flash chromatography (SiO2, 20-50% EtOAc in Hexanes) to yield 15.6 g (82%) of the racemic trans-product as a colorless syrup.
Step 3: Chiral Separation via Preparative SFC
Objective: Isolate the (3R,4S)-enantiomer.
System Preparation: Utilize a Preparative SFC system equipped with a Chiralpak AD-H column (21 × 250 mm, 5 µm).
Method Parameters:
Mobile Phase:
/ Methanol (85:15 v/v) isocratic.
Flow Rate: 70 mL/min.
Back Pressure: 120 bar.
Detection: UV at 210 nm.
Execution: Inject the racemic mixture (15.6 g) in stacked injection mode (100 mg per injection). Causality: SFC is selected over HPLC because the low viscosity of supercritical
allows for flow rates 3–5 times faster than HPLC, preventing thermal degradation of the compound and enabling rapid isolation [2].
Isolation: The (3R,4S)-enantiomer typically elutes second. Collect the fraction, evaporate the methanol modifier, and obtain 7.1 g (45% recovery, >99% ee) of (3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol.
Reaction Setup: Dissolve the enantiopure Boc-protected intermediate (7.1 g, 32.7 mmol) in anhydrous 1,4-dioxane (30 mL).
Deprotection: Add a solution of 4M HCl in dioxane (40 mL, 160 mmol) at 0 °C. Stir and allow to warm to rt over 2 hours.
Validation & Isolation: The reaction is self-validating; as the lipophilic Boc group is cleaved (releasing isobutylene and
gases), the highly polar hydrochloride salt product becomes insoluble in dioxane and precipitates as a white solid.
Filtration: Filter the precipitate, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield 4.8 g (95%) of the final product as a highly pure, hygroscopic white powder.
Quantitative Data Summary
Step
Intermediate / Product
Yield (%)
Purity (Area %)
Enantiomeric Excess (ee)
Key Analytical Marker
1
meso-N-Boc-3,4-epoxypyrrolidine
88%
>95% (GC-MS)
N/A (meso)
185 ; absence of alkene protons in NMR
2
rac-trans-N-Boc-4-methoxypyrrolidin-3-ol
82%
>98% (LC-MS)
0% (Racemic)
218 ; O-CH3 singlet at 3.38 ppm in NMR
3
(3R,4S)-N-Boc-4-methoxypyrrolidin-3-ol
45%*
>99% (SFC-UV)
>99.5%
Baseline resolution on Chiralpak AD-H (Peak 2)
4
(3R,4S)-4-methoxypyrrolidin-3-ol HCl
95%
>99% (LC-MS)
>99.5%
118 ; complete loss of Boc signal (~1.4 ppm)
*Note: Maximum theoretical yield for chiral resolution is 50%. A 45% recovery indicates 90% efficiency of the separation process.
References
Compounds and compositions for modulating EGFR mutant kinase activities
World Intellectual Property Organiz
Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View
Molecules (MDPI), via National Center for Biotechnology Information (NCBI)[Link]
Application
Protocol for the gram-scale synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol
Abstract & Scope This Application Note details a robust, scalable protocol for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol , a high-value chiral building block frequently used in the development of kinase inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This Application Note details a robust, scalable protocol for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol , a high-value chiral building block frequently used in the development of kinase inhibitors (e.g., JAK, BTK) and glycosidase inhibitors.
Unlike theoretical routes, this guide focuses on a process-ready methodology suitable for gram-to-multigram scale (10–50 g). The strategy utilizes the epoxidation of commercially available N-Boc-3-pyrroline, followed by a regioselective ring opening and a highly enantioselective enzymatic resolution using Candida antarctica Lipase B (CAL-B). This route avoids expensive chiral pool starting materials that require complex desymmetrization and offers a self-validating system through enzymatic selectivity.
Retrosynthetic Analysis & Strategy
The target molecule possesses a trans-configuration between the C3-hydroxyl and C4-methoxy groups. The synthesis addresses two critical challenges:
Stereocontrol: Establishing the trans-geometry.
Enantiopurity: Isolating the specific (3R,4S) enantiomer from the racemic trans-intermediate.
Strategic Route:
Step 1 (Scaffold Construction): Epoxidation of N-Boc-3-pyrroline yields a meso-epoxide.
Step 2 (Functionalization): Acid-catalyzed ring opening with methanol proceeds via an SN2 mechanism, guaranteeing exclusive trans-diastereoselectivity (racemic).
Step 3 (Chiral Resolution): Kinetic resolution using immobilized CAL-B (Novozym® 435).[1][2] The enzyme selectively acylates the (3R)-alcohol, allowing physical separation of the enantiomers.
Process Workflow Diagram
Figure 1: Synthetic workflow for the production of (3R,4S)-4-methoxypyrrolidin-3-ol via enzymatic resolution.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Meso-Epoxide)
Rationale: m-CPBA is selected over performic acid generated in situ to prevent premature ring opening. The reaction is stereospecific, yielding the cis-epoxide relative to the ring (meso).
Dissolve N-Boc-3-pyrroline in DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0 °C.
Dissolve m-CPBA in DCM (150 mL) and add dropwise over 30 minutes. Caution: Exothermic.
Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).
Quench: Cool to 0 °C. Add sat. Na2S2O3 (100 mL) to destroy excess peroxide (starch-iodide test negative).
Workup: Separate layers. Wash organic layer with sat. NaHCO3 (2 x 100 mL) to remove m-chlorobenzoic acid. Dry over MgSO4, filter, and concentrate.
Purification: The crude solid is usually sufficiently pure (>95%). If needed, recrystallize from Hexane/EtOAc.
Expected Yield: 16.5–17.5 g (89–94%).
Appearance: White crystalline solid.
Step 2: Regioselective Ring Opening to rac-trans-N-Boc-4-methoxypyrrolidin-3-ol
Rationale: Acid-catalyzed opening of the epoxide with methanol occurs via an SN2-like mechanism at the protonated oxygen. Because the starting material is a meso-epoxide, attack at either carbon leads to the trans-product. Since the environment is achiral, a racemic mixture is formed.
Reagents:
Meso-Epoxide (from Step 1) (10.0 g, 54 mmol)
Methanol (anhydrous, 100 mL)
Sulfuric acid (conc., 0.5 mL) or BF3·OEt2 (catalytic)
Procedure:
Dissolve the epoxide in anhydrous methanol (100 mL).
Add conc. H2SO4 (0.5 mL) dropwise.
Heat to reflux (65 °C) for 4–6 hours.
QC Check: TLC should show complete consumption of the non-polar epoxide and formation of a more polar spot.
Workup: Cool to RT. Neutralize with solid NaHCO3 (1.0 g). Filter off salts and concentrate the filtrate.
Purification: Flash chromatography (Silica gel, 0–5% MeOH in DCM).
Expected Yield: 10.5 g (90%).
Data:1H NMR will show characteristic signals for -OMe (~3.4 ppm) and -OH.
Step 3: Enzymatic Kinetic Resolution (The Critical Step)
Rationale: Candida antarctica Lipase B (CAL-B) displays high enantioselectivity for secondary alcohols. Following the empirical Kazlauskas rule, CAL-B typically acylates the (3R) enantiomer of cyclic alcohols, leaving the (3S) enantiomer unreacted.
Note: For this specific scaffold, the (3R,4S) isomer is often the faster-reacting species, converting to the ester, while the (3S,4R) remains as the alcohol. This protocol assumes isolation of the ester to obtain the (3R,4S) configuration.
Stir at RT for 2 hours (TLC confirmation of hydrolysis).
Filter, concentrate, and filter through a short silica plug to remove salts.
Final Yield: ~4.0–4.5 g (Theoretical max is 50% of racemate; practical yield ~40-45%).
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).
Quantitative Data Summary
Step
Transformation
Reagent
Typical Yield
Critical Parameter
1
Epoxidation
m-CPBA
90–95%
Temp control (0°C) to prevent exotherm.
2
Ring Opening
MeOH / H+
85–90%
Anhydrous conditions to prevent diol formation.
3
Resolution
CAL-B / Vinyl Butyrate
45% (of theoretical 50%)
Stop at 50% conversion; do not over-run.
4
Hydrolysis
K2CO3
95%
Complete removal of butyric acid by-products.
Quality Control & Characterization
Method Validation (Self-Validating Systems):
NMR: The trans-configuration is verified by the coupling constant J3,4. Typically, trans-3,4-disubstituted pyrrolidines exhibit J values of ~2–4 Hz, whereas cis isomers show larger couplings (~6–8 Hz) due to ring puckering, though this can vary with N-protection. NOESY experiments are recommended for definitive assignment.
m-CPBA: Potentially explosive if dried completely or shocked. Store moist.
Epoxides: Potential alkylating agents; handle in a fume hood.
Enzymes: Sensitizers; avoid inhalation of dust from dried beads.
References
Preparation of 3-Pyrroline
Trost, B. M.; King, S. A. "3-Pyrroline." Organic Syntheses, 1993 , Coll. Vol. 8, 444.
Epoxide Opening Mechanism
Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N.[4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis." Science, 1997 , 277, 936–938.
Enzymatic Resolution of Pyrrolidines
Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Olefins, Cycloalkenes, and 2,3-Disubstituted Alcohols." Tetrahedron: Asymmetry, 2007 , 18, 1399–1431.
CAL-B Selectivity (Kazlauskas Rule)
Anderson, E. M.; Larsson, K. M.; Kirk, O. "One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis." Biocatalysis and Biotransformation, 1998 , 16, 181–204.
Stereoselective synthesis of pyrrolidine-containing drugs
Application Note: Stereoselective Synthesis of Pyrrolidine-Containing Drugs Executive Summary The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Executive Summary
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Saxagliptin (DPP-4 inhibitor), Ramipril (ACE inhibitor), and Darifenacin (muscarinic antagonist). The biological activity of these agents is strictly governed by their absolute stereochemistry.
This Application Note moves beyond basic textbook synthesis, focusing on scalable, high-fidelity stereoselective protocols . We prioritize methods that offer high enantiomeric excess (ee >95%) and diastereomeric ratios (dr >20:1) suitable for pre-clinical and clinical API manufacturing.
Strategic Overview: Selecting the Right Methodology
The choice of synthetic route depends heavily on the substitution pattern of the target pyrrolidine. Use the decision matrix below to select the optimal workflow.
Figure 1: Strategic Decision Matrix for Pyrrolidine Synthesis. Select the methodology based on the complexity of the stereocenters required.
Application: Construction of highly substituted pyrrolidines (e.g., Hepatitis C inhibitors, complex alkaloids).[1]
Mechanism: This reaction couples an azomethine ylide (dipole) with an electron-deficient alkene (dipolarophile).[2] The stereochemistry is controlled by a chiral ligand coordinating to the Silver(I) center, which blocks one face of the dipole.
Mechanistic Pathway
The reaction proceeds via a stepwise or concerted asynchronous mechanism. The endo-transition state is generally favored due to secondary orbital interactions, but the ligand can override this to favor the exo-adduct.
Figure 2: Catalytic cycle for the Ag(I)-mediated formation of pyrrolidines.
Detailed Protocol: Synthesis of (2S,3R,4S,5R)-Tetrasubstituted Pyrrolidine
Target: A generic scaffold representative of HCV NS5A inhibitors.
Scale: 1.0 mmol (adaptable to gram-scale).
Reagent: Diethylzinc (Et2Zn) and Diiodomethane (CH2I2).
Directing Effect: The N-Boc group and the pre-existing chirality at C2 direct the cyclopropanation to the syn face relative to the C2-nitrile (or amide) group.
Safety Note: Et2Zn is pyrophoric. This reaction must be performed with strict exclusion of air/moisture.
Parameter
Specification
Reason
Solvent
DCM or Toluene
Non-coordinating solvents enhance Lewis acidity of Zn.
Temperature
0°C to RT
Controls exotherm; prevents decomposition of the zinc carbenoid.
Stoichiometry
2-3 eq. Zn reagent
Excess required due to Schlenk equilibrium and moisture traces.
Optimization of reaction conditions for (3R,4S)-4-Methoxypyrrolidin-3-ol synthesis
Technical Support Center: Synthesis & Optimization of (3R,4S)-4-Methoxypyrrolidin-3-ol Current Status: Online Operator: Senior Application Scientist Case ID: PYR-OMe-34-OPT Introduction Welcome to the technical support h...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Optimization of (3R,4S)-4-Methoxypyrrolidin-3-ol
Current Status: Online
Operator: Senior Application Scientist
Case ID: PYR-OMe-34-OPT
Introduction
Welcome to the technical support hub for the synthesis of (3R,4S)-4-methoxypyrrolidin-3-ol . This chiral building block is a critical pharmacophore in kinase inhibitors (e.g., JAK, EGFR) and glycosidase inhibitors.
Achieving the specific (3R,4S) absolute configuration—where the hydroxyl and methoxy groups are trans to each other—presents two primary challenges:
Diastereocontrol: Ensuring the trans relationship (anti-addition).
Enantiocontrol: Isolating the (3R,4S) enantiomer from its (3S,4R) mirror image, as standard epoxide openings of meso precursors yield racemates.
This guide prioritizes the Epoxide Ring-Opening Route due to its scalability and atom economy, while addressing the necessary resolution steps.
Module 1: Strategic Route Analysis
User Query: "Which synthetic pathway offers the best balance of yield and stereochemical purity for multi-gram scale?"
Technical Insight:
For the (3R,4S) target, you generally have two strategic options. The Chiral Pool route (from L-Tartaric acid) guarantees enantiopurity but is long (5-7 steps). The Epoxide Opening route is short (3 steps) but requires a resolution step. We recommend the Epoxide route for speed and cost-efficiency, provided you have a robust resolution method (enzymatic or chiral salt).
Workflow Visualization
Figure 1: The standard industrial workflow for accessing the (3R,4S) isomer via the epoxide route.
Module 2: The Critical Step – Epoxide Ring Opening
User Query: "My reaction yields are inconsistent, and I see polymerization byproducts. How do I optimize the methanolysis of N-Boc-3,4-epoxypyrrolidine?"
Troubleshooting Guide:
The ring opening of the meso-epoxide is the most sensitive step. The reaction is driven by the nucleophilic attack of methanol. Since the starting material is symmetrical, regioselectivity is not an issue, but chemoselectivity (avoiding N-Boc cleavage or polymerization) is vital.
Optimization Parameters
Parameter
Recommendation
Technical Rationale
Catalyst
BF₃·OEt₂ (0.1 - 0.2 eq)
Lewis acids like Boron Trifluoride etherate promote cleaner opening than Brønsted acids (H₂SO₄) by activating the epoxide oxygen without aggressively cleaving the Boc group.
Solvent
Methanol (Neat)
Using MeOH as both reactant and solvent drives the equilibrium forward (Le Chatelier’s principle) and suppresses oligomerization.
Temperature
0°C → RT
Start at 0°C to control the initial exotherm. Warm to Room Temperature (20-25°C) to complete conversion. Avoid Reflux to prevent Boc-deprotection.
Quenching
Solid NaHCO₃
Quench with solid base before concentration. Acidic concentration leads to rapid decomposition/polymerization.
Mechanism of Action (Anti-Addition)
Understanding the mechanism is key to predicting stereochemistry. The acid activates the epoxide, and methanol attacks from the back face (anti-attack), ensuring the trans configuration.
Figure 2: Mechanistic pathway ensuring the trans-configuration required for the (3R,4S) isomer.
Module 3: Stereochemical Purity & Resolution
User Query: "I have the trans-product, but it is racemic. How do I isolate the (3R,4S) isomer specifically?"
Technical Insight:
Because you started with a meso epoxide (cis-geometry) and performed an anti-opening, you have a 50:50 mixture of (3R,4S) and (3S,4R). You cannot separate these by standard silica chromatography.
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).
Acyl Donor: Vinyl acetate.
Process: The lipase will selectively acetylate the hydroxyl group of one enantiomer (typically the (3R,4S)), leaving the (3S,4R) as the free alcohol (or vice versa, depending on solvent).
Separation: The resulting Acetate and Alcohol can be easily separated by silica flash chromatography.
Option B: Chiral Salt Resolution (Scalable)
Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid.
Method:
Deprotect the N-Boc group first (using HCl/Dioxane) to get the free amine.
Form the salt with L-DBTA in Ethanol/Water.
Recrystallize until constant melting point/rotation is achieved.
Free base the salt to obtain pure (3R,4S)-4-methoxypyrrolidin-3-ol.
Module 4: Standardized Protocol (Bench Scale)
Protocol ID: P-OMe-OPEN-01
Scale: 10 mmol
Setup: Charge a dry round-bottom flask with N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (1.85 g, 10 mmol) and anhydrous Methanol (20 mL).
Activation: Cool the solution to 0°C under Nitrogen atmosphere.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC (50% EtOAc/Hexane). Stain with KMnO₄ (Epoxide is UV inactive; product is weak).
Workup: Once starting material is consumed (typically 2-4 hours), add solid NaHCO₃ (0.5 g) and stir for 10 mins.
Isolation: Filter the solids. Concentrate the filtrate in vacuo at <40°C.
Purification: Purify the residue via silica gel chromatography (Gradient: 20% → 60% EtOAc in Hexanes) to yield the racemic trans-4-methoxy-3-hydroxypyrrolidine (N-Boc) .
Resolution: Proceed to Enzymatic Resolution (Option A above) to isolate the (3R,4S) isomer.
References
Epoxide Opening Mechanism & Selectivity:
Smith, A. B., et al. "Regioselective and Stereoselective Ring Opening of Epoxides." Journal of the American Chemical Society.
(General mechanistic grounding for anti-opening).
Synthesis of Chiral Pyrrolidines:
Davis, F. A., et al. "Asymmetric Synthesis of Polyhydroxylated Pyrrolidines via Epoxide Opening." Journal of Organic Chemistry.
Enzymatic Resolution of Pyrrolidin-3-ols:
Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 3-Hydroxypyrrolidines." Tetrahedron: Asymmetry.
Industrial Scale Up (Patent):
Pfizer Inc. "Process for the preparation of chiral pyrrolidine derivatives."[1][2][3][4] WO2010085584.
(Describes the specific use of tartaric acid salts for resolution of similar methoxy-pyrrolidines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.
Technical Support Center: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol
Welcome to the dedicated technical support guide for the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered challenges during the multi-step synthesis of this critical chiral building block. Our focus is on anticipating and resolving issues related to common byproducts, ensuring the integrity and purity of your target molecule.
Introduction: Navigating the Synthetic Landscape
(3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral intermediate in the development of various pharmaceutical agents. Its stereochemically dense structure demands precise control over each synthetic transformation. The most common and logical synthetic strategies involve the construction of the pyrrolidine ring from acyclic precursors or the modification of existing chiral templates. This guide will focus on a plausible and widely applicable synthetic route, highlighting potential pitfalls and their solutions at each stage.
Frequently Asked Questions (FAQs) at a Glance
Q1: My final product shows a mixture of diastereomers. How can I improve the stereoselectivity?
A1: Low diastereoselectivity is a frequent challenge. Key factors to investigate include the choice of chiral catalyst and ligands, reaction temperature, and the nature of the solvent. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. Screening different chiral ligands or catalysts with varying steric and electronic properties is also crucial.[1]
Q2: I'm observing significant amounts of an elimination byproduct. What is the likely cause?
A2: Elimination reactions often compete with desired substitution reactions, particularly when activating a hydroxyl group (e.g., mesylation or tosylation). This is typically promoted by elevated temperatures and the use of sterically hindered bases. To mitigate this, conduct the reaction at low temperatures (e.g., 0 °C) and use a less-hindered base like triethylamine or pyridine.
Q3: The N-Boc deprotection step is sluggish and gives a complex mixture. What should I try?
A3: Incomplete deprotection or side reactions during N-Boc removal are common. If using acidic conditions (e.g., TFA or HCl), ensure anhydrous conditions as water can interfere with the reaction. For substrates with acid-sensitive functional groups, consider milder deprotection methods, such as using oxalyl chloride in methanol.[2][3] Monitoring the reaction closely by TLC or LC-MS is essential to prevent the formation of degradation products.
Q4: My catalytic transfer hydrogenation for N-debenzylation is not going to completion. What can I do?
A4: Incomplete N-debenzylation can result from catalyst poisoning or insufficient hydrogen donor. Ensure the purity of your substrate and solvents. The catalyst, typically Palladium on carbon (Pd/C), can be sensitive to impurities. Increasing the catalyst loading or the amount of hydrogen donor (e.g., ammonium formate) can also drive the reaction to completion.
Troubleshooting Guide: A Step-by-Step Analysis of the Synthetic Pathway
The following section details a common synthetic route to (3R,4S)-4-Methoxypyrrolidin-3-ol and provides a comprehensive troubleshooting guide for each step.
Step 1: Epoxidation of a Chiral Allylic Alcohol
A common strategy to install the required stereocenters is through the stereoselective epoxidation of a suitable allylic alcohol precursor.
Low Diastereoselectivity: Formation of the undesired epoxide diastereomer.
Over-oxidation: Oxidation of the newly formed epoxide or other sensitive functional groups.
Incomplete Reaction: Unreacted starting material remaining in the product mixture.
Problem
Potential Cause
Troubleshooting & Optimization
Low Diastereoselectivity
Sub-optimal catalyst or directing group.
Utilize a Sharpless asymmetric epoxidation for high enantioselectivity. Ensure the chiral catalyst is of high purity and handled under inert conditions.
Over-oxidation
Excess oxidant or prolonged reaction time.
Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA, VO(acac)₂/t-BuOOH). Monitor the reaction closely and quench it promptly upon completion.
Incomplete Reaction
Insufficient oxidant or catalyst deactivation.
Ensure the use of fresh, active oxidant. For catalytic reactions, verify the integrity of the catalyst.
Diagram of Key Transformation:
Caption: Epoxidation of a chiral allylic alcohol.
Step 2: Regioselective Ring-Opening of the Epoxide with Benzylamine
The introduction of the nitrogen atom is typically achieved by the nucleophilic ring-opening of the epoxide.
Formation of Regioisomers: Nucleophilic attack at the wrong carbon of the epoxide, leading to the undesired amino alcohol regioisomer.
Diastereomeric Impurities: Inversion of stereochemistry at only one center.
Unreacted Starting Materials: Incomplete reaction leading to a mixture of starting epoxide and product.
Problem
Potential Cause
Troubleshooting & Optimization
Regioisomer Formation
Lack of regiocontrol in the ring-opening reaction.
The choice of catalyst and reaction conditions is critical. Lewis acids can be used to direct the nucleophilic attack to the desired carbon. For 2,3-epoxy alcohols, attack at C-3 is often favored.
Diastereomeric Impurities
Non-stereospecific ring-opening.
Ensure the reaction proceeds via a clean SN2 mechanism for complete inversion of stereochemistry. Monitor the reaction for any signs of side reactions that could lead to epimerization.
Incomplete Reaction
Insufficient nucleophile or deactivation of the catalyst.
Use a slight excess of benzylamine. If a catalyst is used, ensure it is active and not poisoned by impurities.
Diagram of Key Transformation:
Caption: Regioselective epoxide ring-opening.
Step 3: Intramolecular Cyclization to Form the Pyrrolidine Ring
This step involves the formation of the five-membered ring.
Intermolecular Reactions: Dimerization or polymerization competing with the desired intramolecular cyclization.
Formation of Side Products: Dehydration or other rearrangements under the reaction conditions.
Incomplete Cyclization: The linear amino alcohol persisting in the final mixture.
Problem
Potential Cause
Troubleshooting & Optimization
Intermolecular Reactions
High concentration of the starting material.
Perform the cyclization under high dilution conditions to favor the intramolecular pathway.
Formation of Side Products
Harsh reaction conditions (e.g., high temperature, strong acid/base).
Optimize the reaction conditions to be as mild as possible. Screen different bases or catalysts to find one that promotes cyclization without causing side reactions.
Incomplete Cyclization
Insufficient activation of the leaving group or steric hindrance.
Ensure the hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate) prior to cyclization.
Step 4: O-Methylation of the Hydroxyl Group
Introduction of the methoxy group at the 4-position.
N-Methylation: Methylation of the pyrrolidine nitrogen instead of the hydroxyl group.
Over-methylation: Methylation of other reactive sites if present.
Incomplete Reaction: Unreacted starting material.
Problem
Potential Cause
Troubleshooting & Optimization
N-Methylation
The nitrogen atom is more nucleophilic than the hydroxyl group.
Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) before O-methylation.
Over-methylation
Use of a strong, non-selective methylating agent.
Use a milder methylating agent and carefully control the stoichiometry.
Incomplete Reaction
Insufficient methylating agent or base.
Ensure an adequate excess of the methylating agent and a suitable base to deprotonate the hydroxyl group.
Step 5: N-Debenzylation
Removal of the benzyl protecting group to yield the final product.
Hydrogenolysis of Other Functional Groups: Unwanted reduction of other sensitive groups in the molecule.
Catalyst Poisoning: Impurities in the substrate or solvent deactivating the catalyst.
Problem
Potential Cause
Troubleshooting & Optimization
Incomplete Debenzylation
Catalyst deactivation, insufficient hydrogen donor, or steric hindrance.
Use a fresh, high-quality catalyst (e.g., 10% Pd/C). Ensure an adequate amount of hydrogen donor (e.g., ammonium formate, H₂ gas). If sterically hindered, consider alternative debenzylation methods.
Hydrogenolysis of Other Groups
The catalyst is not selective enough.
Screen different catalysts or use a milder hydrogen source. In some cases, catalytic transfer hydrogenation is milder than using hydrogen gas.
Catalyst Poisoning
Sulfur- or halogen-containing impurities.
Purify the substrate thoroughly before the debenzylation step. Use high-purity solvents.
Diagram of the Overall Synthetic Workflow:
Caption: Overview of the synthetic workflow and potential byproduct formation.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for specific substrates and scales is highly recommended.
Protocol 1: N-Boc Deprotection with Oxalyl Chloride in Methanol
Materials:
N-Boc protected (3R,4S)-4-Methoxypyrrolidin-3-ol
Methanol (anhydrous)
Oxalyl chloride
Saturated aqueous sodium bicarbonate solution
Dichloromethane (DCM)
Anhydrous sodium sulfate
Procedure:
Dissolve the N-Boc protected pyrrolidinol (1.0 eq) in anhydrous methanol to a concentration of approximately 0.2 M.
Cool the solution to 0 °C in an ice bath.
Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify by column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation for N-Debenzylation
Materials:
N-Benzyl-(3R,4S)-4-Methoxypyrrolidin-3-ol
Methanol
10% Palladium on Carbon (Pd/C)
Ammonium formate
Celite
Procedure:
Dissolve the N-benzyl protected pyrrolidinol (1.0 eq) in methanol.
Carefully add 10% Pd/C (10-20 mol% by weight) to the solution.
Add ammonium formate (3-5 eq) in portions to the stirred suspension.
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Wash the Celite pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify by column chromatography or crystallization as needed.
References
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
Kara, Y., et al. (2022). and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles. GCRIS. [Link]
PMC. (2010). Synthesis of a New Chiral Pyrrolidine. [Link]
RSC Advances. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Technical Support Center: Scale-Up Synthesis of Substituted Pyrrolidines
The following technical guide is structured as a Tier-3 Support Resource for process chemists and scale-up engineers. Status: Active Lead Scientist: Dr.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for process chemists and scale-up engineers.
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Troubleshooting enantioselectivity, safety, and purification in kilo-scale pyrrolidine synthesis.
Introduction: The Scale-Up Paradox
Substituted pyrrolidines are ubiquitous in API pharmacophores (e.g., proline derivatives, kainoids). However, methods that work perfectly on a milligram scale often fail catastrophically at the kilogram scale due to three primary vectors:
Heat Transfer Limitations: Exothermic cyclizations (e.g., 1,3-dipolar cycloadditions) become runaway risks.
Stereochemical Erosion: Extended reaction times at scale allow thermodynamic equilibration, destroying kinetic enantioselectivity.
Purification Bottlenecks: Chromatography is non-viable; processes must rely on crystallization or extraction.
This guide addresses these specific failure points.
Context: You are scaling up a metal-catalyzed 1,3-dipolar cycloaddition (1,3-DC) or a catalytic hydrogenation, and the Enantiomeric Excess (ee) has dropped from >95% (bench) to <80% (pilot).
Troubleshooting Guide: Diagnosing ee Erosion
Q: My 1,3-DC reaction works with Cu(I) on the bench, but ee drops significantly in the 50L reactor. Why?
A: This is likely a Temperature Homogeneity or Ligand-Metal Mismatch issue.
The Mechanism: Copper(I) and Silver(I) catalysts catalyze the reaction via different transition states (endo vs. exo). On a small scale, rapid mixing ensures the kinetic product dominates. On a large scale, "hot spots" can trigger a pathway switch or racemization of the azomethine ylide intermediate.
The Fix:
Switch Metals: If using Ag(I), be aware that silver's larger ionic radius allows for looser ligand binding compared to Cu(I). If ee fluctuates, switch to a Cu(I)/Phosphoramidite system which creates a tighter chiral pocket.
Dosing Control: Do not add the dipolarophile (e.g., acrylate) in one portion. Use a controlled feed to maintain a low concentration of the electrophile, enforcing the kinetic pathway.
Q: I am hydrogenating a substituted pyrrole to a pyrrolidine using Rh/C. The reaction stalls, and adding more catalyst ruins the diastereoselectivity.
A: You are experiencing Product Inhibition (Poisoning) and Over-Hydrogenation .
The Cause: The basic nitrogen of the formed pyrrolidine binds strongly to the Rh surface, poisoning it. Adding more catalyst increases the active sites available for cis/trans isomerization (thermodynamic equilibration) rather than the desired reduction.
The Protocol:
Acid Scavenger: Run the reaction in the presence of 1.05 equiv of HCl or H2SO4. Protonating the product prevents it from binding to the metal surface.
Pressure: Maintain high pressure (40-50 bar). Low pressure favors desorption of partially reduced intermediates, which then re-adsorb and scramble stereochemistry.
Visual Workflow: Troubleshooting Low ee
Caption: Diagnostic logic for recovering enantioselectivity during scale-up of pyrrolidine synthesis.
Module 2: The Lithiation Minefield (Safety & Scale)
Context: Functionalizing N-Boc pyrrolidine via
-lithiation is a standard route (Beak-Lee lithiation) but involves pyrophoric s-BuLi and cryogenic temperatures (-78°C), which are expensive and dangerous to maintain in large reactors.
FAQ: High-Temperature Lithiation
Q: Can I run the lithiation of N-Boc pyrrolidine warmer than -78°C?
A: Yes, but only with Flow Chemistry or Specific Solvent Switches .
The Risk: At > -60°C in batch, the lithiated intermediate undergoes
-elimination (decomposition) or proton abstraction from the solvent (THF).
The Solution:
Batch: Switch solvent to 2-MeTHF . It coordinates lithium differently, stabilizing the anion up to -20°C for short periods.
Flow: In a continuous flow reactor, you can operate at 0°C .[1] The residence time is kept under 10 seconds, reacting the unstable anion with the electrophile before decomposition kinetics can take over.
Self-Validating Protocol: Titration & Lithiation
Objective: Safe generation of 2-substituted N-Boc pyrrolidine.
Reagent Validation (The "Double-Check"):
Step: Titrate s-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid.
Validation: Distinct color change (Colorless
Yellow/Red) confirms titer. Do not rely on the bottle label.
Setup:
Use a reactor with an internal temperature probe (ITP). Jacket temperature is irrelevant; ITP is truth .
Addition:
Add s-BuLi/sparteine complex slowly.
Validation: Monitor ITP. If temperature spikes >2°C during addition, stop . Your addition rate exceeds the cooling capacity.
Quench:
Add electrophile.
Validation: A rapid exotherm indicates successful trapping. If no exotherm, the lithiated species likely decomposed prior to addition.
Module 3: Purification Without Chromatography
Context: You have 5kg of crude reaction mixture. Flash chromatography is impossible.
Troubleshooting: Diastereomer Separation
Q: I have a 3:1 mixture of diastereomers. How do I purify this without a column?
A: Utilize Resolution via Salt Formation or Thermodynamic Epimerization .
Salt Formation: If your pyrrolidine is basic, screen chiral acids (Tartaric acid, Mandelic acid, Camphorsulfonic acid).
Technique: Dissolve crude in hot EtOH. Add 0.5 equiv of chiral acid. Cool slowly (1°C/min). The minor diastereomer often remains in solution while the major crystallizes (or vice versa).
Epimerization (The "Reset"):
If the stereocenter alpha to the nitrogen is the issue, treat the mixture with a base (e.g., NaOMe) in MeOH. This facilitates thermodynamic equilibration to the more stable trans-isomer, potentially upgrading a 3:1 mixture to 20:1, which can then be crystallized.
Data Table: Comparison of Synthetic Routes
Method
Scale-Up Feasibility
Critical Safety Risk
Stereocontrol Factor
1,3-Dipolar Cycloaddition
High
Exotherm (Runaway)
Metal/Ligand Match
Pyrrole Hydrogenation
Medium
High Pressure (H2)
Catalyst Poisoning
-Lithiation (Batch)
Low
Pyrophoric Reagents
Temp Control (-78°C)
-Lithiation (Flow)
High
Line Blockage
Residence Time
Module 4: Route Selection Strategy
Context: Choosing the correct synthetic pathway before starting prevents dead-ends.
Visual Workflow: Synthetic Route Decision Tree
Caption: Decision matrix for selecting the most scalable synthetic route based on pyrrolidine substitution pattern.
References
Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions." Chemical Reviews, 2005. [Link]
Kwong, A., et al. "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine."[1] Tetrahedron, 2021.[2] [Link][2][3][4][5]
Trost, B. M., et al. "Palladium-Catalyzed Asymmetric Allylic Alkylation: A Route to Chiral Pyrrolidines." Journal of the American Chemical Society, 2009. [Link]
O'Brien, P., et al. "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine."[6] Chemical Communications, 2006.[6] [Link]
Stability issues of (3R,4S)-4-Methoxypyrrolidin-3-ol under different reaction conditions
Welcome to the Technical Support Center for (3R,4S)-4-Methoxypyrrolidin-3-ol . As a highly valuable chiral building block, this compound is extensively utilized in the structural elaboration of kinase inhibitors, anti-ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for (3R,4S)-4-Methoxypyrrolidin-3-ol . As a highly valuable chiral building block, this compound is extensively utilized in the structural elaboration of kinase inhibitors, anti-cancer therapeutics, and novel antibiotics [1, 2]. However, its dense functionalization—comprising a secondary amine, a secondary alcohol, and a methoxy ether on a strained pyrrolidine ring—makes it inherently vulnerable to several degradation pathways.
This guide is engineered for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you maintain stereochemical integrity and chemical stability throughout your synthetic workflows.
Quantitative Stability & Reactivity Profile
To establish a baseline for safe handling, Table 1 summarizes the quantitative stability metrics and the specific vulnerabilities of the (3R,4S)-4-Methoxypyrrolidin-3-ol scaffold.
Table 1: Reaction Condition vs. Stability Impact
Parameter
Optimal Range / Condition
High-Risk Condition
Causality / Degradation Event
Mitigation Strategy
pH Stability
pH 6.0 – 8.0
pH < 2.0 or pH > 12.0
Acidic: Ether cleavage.Basic: Epimerization at C3/C4.
Buffer aqueous workups; use mild organic bases (DIPEA, EtN).
Temperature
-20°C to 40°C
> 80°C (prolonged)
Thermal decomposition and elimination (loss of methanol/water)[1].
Perform reactions at 0°C to RT; monitor heating closely via LC-MS.
Oxidative Stress
Inert atmosphere (N/Ar)
Open air + transition metals
Unwanted oxidation of the secondary amine or C3-alcohol [4].
Degas solvents; protect the secondary amine early in the synthesis.
Lewis Acids
Mild (e.g., ZnCl)
Strong (e.g., BBr, AlCl)
Demethylation of the C4-methoxy group to form a diol.
Use catalytic hydrogenation for global deprotections instead of acids.
Troubleshooting Guide & FAQs
Q1: I am observing a loss of enantiomeric/diastereomeric purity (epimerization) during my amide coupling reaction. How can I prevent this?Root Cause : The stereocenters at C3 and C4 are highly sensitive to strongly basic conditions. Deprotonation alpha to the ether or alcohol can lead to reversible ring-opening or transient enolization, resulting in a thermodynamically driven mixture of (3R,4S), (3S,4R), and trans-isomers.
Solution :
Avoid strong bases like NaH, LDA, or KOtBu unless absolutely necessary.
Rely on milder organic bases such as DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et
N) at strictly controlled temperatures (0°C to RT) [3].
Pre-form your activated esters (e.g., using HATU/EDC) before introducing the pyrrolidine. This minimizes the time the chiral centers spend in a basic environment.
Q2: My LC-MS shows a mass corresponding to [M-14] (loss of CH
). What happened to the methoxy group?Root Cause : Ether cleavage (demethylation). While the C4-methoxy ether is relatively stable under standard conditions, it will cleave to form a pyrrolidine-3,4-diol in the presence of strong Lewis acids (e.g., BBr, BCl) or strong Brønsted acids (e.g., concentrated HI, HBr) commonly used for benzyl ether deprotection.
Solution : If your synthetic sequence requires the removal of other protecting groups, utilize catalytic hydrogenation (Pd/C, H) instead of acidic cleavage. The methoxy group is completely stable to standard hydrogenation conditions [2].
Q3: Unwanted side reactions are occurring at the secondary amine. Should I protect it?Root Cause : The free secondary amine in the pyrrolidine ring is highly nucleophilic. If left unprotected, it will readily undergo competitive N-alkylation, N-acylation, or oxidation during downstream functionalization of the C3-alcohol [4].
Solution : Yes, N-protection is mandatory. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its stability under basic/nucleophilic conditions and its mild removal using TFA/DCM.
Q4: I need to oxidize the C3-alcohol to a ketone, but I am getting complex degradation mixtures. What is the best oxidant?Root Cause : Harsh oxidants (like KMnO
or Jones reagent) over-oxidize the molecule, leading to C-C bond cleavage or N-oxidation if the amine is unprotected.
Solution : First, ensure the amine is protected (e.g., N-Boc). Second, use mild, redox-neutral oxidations. The Parikh-Doering oxidation (SO-pyridine complex, DMSO, DIPEA) is highly effective for pyrrolidinols, yielding the corresponding pyrrolidin-3-one without epimerizing the adjacent C4 position[5].
Degradation Pathways Visualization
Degradation pathways of (3R,4S)-4-Methoxypyrrolidin-3-ol under harsh reaction conditions.
Objective: Protect the secondary amine without inducing epimerization or thermal degradation.
Preparation : Dissolve (3R,4S)-4-methoxypyrrolidin-3-ol hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere [3].
Cooling : Cool the reaction flask to 0°C using an ice-water bath.
Causality: Lower temperatures suppress potential epimerization and control the exothermic nature of the anhydride addition.
Base Addition : Add Triethylamine (Et
N) (2.5 eq) dropwise. Stir for 10 minutes to liberate the free base.
O) (1.1 eq) in a small volume of DCM and add dropwise over 15 minutes.
Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
Validation (TLC/LC-MS) : Check for reaction completion.
Self-Validation: The product should show a clean shift in Rf on TLC. When stained with Ninhydrin and heated, the protected amine will remain largely colorless/faint, whereas any unreacted free amine will stain strongly pink/purple. LC-MS will show the [M+H] peak for the Boc-protected mass.
Workup : Wash the organic layer with saturated aqueous NaHCO
, followed by brine. Dry over NaSO, filter, and concentrate in vacuo.
Safe N-Boc protection workflow to prevent epimerization and side reactions.
Protocol 2: Mild Oxidation to N-Boc-4-methoxypyrrolidin-3-one (Parikh-Doering)
Objective: Oxidize the C3-alcohol to a ketone while preserving the delicate C4-methoxy stereocenter.
Preparation : Dissolve the purified N-Boc-(3R,4S)-4-methoxypyrrolidin-3-ol (1.0 eq) in a mixture of anhydrous DCM and DMSO (3:1 ratio) at 0°C.
Activation : Add DIPEA (3.0 eq), followed by the portion-wise addition of SO
-pyridine complex (3.0 eq) [5].
Causality: The SO-pyridine complex acts as a mild electrophilic activator for DMSO, avoiding the harsh acidic conditions of Swern oxidations that could cleave the Boc group or epimerize the product.
Reaction : Stir at 0°C for 1 hour, then remove the ice bath and warm to room temperature for 2 hours.
Validation : Monitor via LC-MS.
Self-Validation: The target ketone often presents a major ion peak corresponding to [M+H - tBu] or [M+H - Boc] due to fragmentation in the mass spectrometer. Ensure the absence of the starting material mass.
Workup : Quench with cold water, extract with EtOAc. Wash the organic layer extensively with water (at least 3 times to remove all DMSO) and finally with brine.
References
DK/EP 3207035 T3 - Googleapis.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm5vYXGrJeVrCrhYhcm9Lb84VS-vjxa2Ot5PY5Bu7CqyDAwobDXnQ61wiFw2Lx7IOrFqupHuip0SLiX4YFbRKEvw-XzA5hKmukkVukbCjxGCGYHbhGbo0SqoelZIcmVicZxS7Mk7xrB_T9k5Ie24fRih1Fq8K59cKuXDa-JEPoTGCluWiw5JkQgIA4CVjA]
WO2019150305A1 - Substituted quinazoline and pyridopyrimidine derivatives useful as anticancer agents - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeAyG53CbOmw4pV-qavp3HbP3VOkh0inHEYOza5cTwegR0YuZdu5T_9RbulfjAGOpx_Jzm-TqyQzjFf5No5-yNzhPAC8zOGmHVSzOfi93pzMxdQ3N0l5fIrCeQc6XuCwthiHm-qX_LFSuUwzc2GA==]
US20140235614A1 - Monocyclic pyridine derivative - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGXUHzDIUbQB6mVYcgTncAQWPwwDa38JG1QqNf4ssDrlslPJwYKDLQiZ6_FBvOkYQIF9XKfgz0imjagAz1aClJ-CrjUdBsxN_IFK6D73H_-qxNyHlpsGeHAWhvt3RcF07H3hgab24gvFoCBe3KJ70=]
Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol - Organic Letters (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsJYDO6l57rfStzAcBoQt6pnXgbvLBY9tg1JNhKbQJBzww2xRJ5fPXSpOqEWzP1ie4yDYfGtY0SRxVrWtM2YUfzb6jPrEaXmkYDhEd3ljysYoukyAtIrwxhYFyc7dvtB_b-KHQGBkL_f67TlhZFZRFMQUO]
Synthesis of substituted pyrrolidines - Diva-Portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHlCo_o7qrqXtUCBP8WCnnP0mb4b9Ih9HP26bxEUtiT1WIui7GRK96WgmDkp29Hnfypd0pOZd9Tqoy_HOZQ5fb1epPYRQFYBZtaiAlkrC6ZvAKz6zcyNBgudrXZPLxKNnOhMdjXAJLtgU5uPj2_ladS_FCOYaWqhmpjKjs]
Reference Data & Comparative Studies
Validation
Technical Guide: Mass Spectrometry Profiling of (3R,4S)-4-Methoxypyrrolidin-3-ol
Topic: Mass Spectrometry Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol and its Fragments Content Type: Publish Comparison Guide Executive Summary (3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 1423037-33-3) is a critical chiral b...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Analysis of (3R,4S)-4-Methoxypyrrolidin-3-ol and its Fragments
Content Type: Publish Comparison Guide
Executive Summary
(3R,4S)-4-Methoxypyrrolidin-3-ol (CAS: 1423037-33-3) is a critical chiral building block used in the synthesis of bioactive pharmaceutical ingredients, including kinase inhibitors and glycosidase chaperones. Its structural integrity—specifically the trans-relationship between the C3-hydroxyl and C4-methoxy groups—is vital for biological efficacy.
This guide provides a technical comparison of mass spectrometry (MS) methodologies for analyzing this compound. Unlike standard lipophilic drugs, this low-molecular-weight (MW 117.15), highly polar heterocycle presents unique ionization and retention challenges. We evaluate LC-ESI-MS/MS against GC-EI-MS and SFC-MS , establishing the former as the superior protocol for trace analysis and impurity profiling.
Chemical Profile & Analytical Challenges
Property
Data
Analytical Implication
Formula
C₅H₁₁NO₂
Low m/z requires optimization of low-mass cutoff filters (trap/quad).
Exact Mass
117.0790
[M+H]⁺ = 118.0863. High-res MS (HRMS) required to distinguish from isobaric interferences.
Polarity (LogP)
~ -0.8 (Predicted)
Poor retention on standard C18 columns; requires HILIC or derivatization.
Basicity (pKa)
~9.2 (Secondary Amine)
Excellent ionization in positive mode ESI (ESI+).
Stereochemistry
(3R, 4S)
Diastereomers (e.g., 3R,4R) have identical mass; separation requires chiral chromatography.
Comparative Analysis of Analytical Platforms
This section objectively compares the three primary methodologies available for analyzing (3R,4S)-4-Methoxypyrrolidin-3-ol.
Method A: LC-ESI-MS/MS (Recommended)
Mechanism: Electrospray Ionization (Soft) coupled with Tandem MS.
Pros: Direct analysis of the polar amine without derivatization; high sensitivity for the [M+H]⁺ ion; compatible with aqueous mobile phases.
Cons: Susceptible to matrix effects (ion suppression) in biological samples.
Verdict: The Gold Standard for quantitative analysis and impurity profiling.
Method B: GC-EI-MS (Alternative)
Mechanism: Electron Impact (Hard) ionization after Gas Chromatography.
Pros: Standardized spectral libraries (NIST) available for fragments.
Cons: The free hydroxyl and amine groups cause severe peak tailing and thermal degradation. Mandatory Derivatization (e.g., MSTFA/TMS) is required, adding prep time and complexity.
Verdict: Useful only for confirming structure via library matching if LC-MS is unavailable.
Method C: SFC-MS (Specialized)
Mechanism: Supercritical Fluid Chromatography with MS detection.
Pros: Superior separation of chiral impurities (enantiomers and diastereomers).
Cons: High instrument cost; lower sensitivity compared to ESI-LC-MS.
Verdict: Reserved strictly for Chiral Purity Assays .
Fragmentation Analysis (MS/MS Pathway)[1][2][3]
Understanding the fragmentation of the [M+H]⁺ ion (m/z 118) is essential for developing Multiple Reaction Monitoring (MRM) methods.
Primary Fragmentation Channels
Neutral Loss of Water (m/z 118 → 100):
The protonated molecular ion undergoes dehydration involving the C3-hydroxyl group. This is often the base peak in low-energy collisions.
Neutral Loss of Methanol (m/z 118 → 86):
Loss of CH₃OH from the C4-methoxy group. This pathway is diagnostic for the methoxy-pyrrolidine scaffold.
Ring Cleavage (m/z 86 → 57/41):
High-energy collision results in the opening of the pyrrolidine ring, generating acyclic amine fragments.
Visualization of Fragmentation Pathway[1][2][4]
Caption: Proposed ESI-MS/MS fragmentation pathway for (3R,4S)-4-Methoxypyrrolidin-3-ol showing primary neutral losses and secondary ring cleavage.
Experimental Protocol: LC-ESI-MS/MS Workflow
This protocol is designed for the quantification of (3R,4S)-4-Methoxypyrrolidin-3-ol in reaction mixtures.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid).
Dilution: Dilute to 1 µg/mL for tuning; 100 ng/mL for analysis.
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
Step 2: Chromatographic Separation (HILIC Mode)
Rationale: Standard C18 columns fail to retain this polar amine (elutes in void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile.
Gradient:
0-1 min: 90% B (Isocratic hold)
1-5 min: 90% B → 50% B
5-7 min: 50% B (Wash)
7.1 min: 90% B (Re-equilibration)
Step 3: Mass Spectrometry Parameters[1][4][5][6]
Source: ESI Positive Mode.
Capillary Voltage: 3.0 kV.
Cone Voltage: 25 V (Optimized for m/z 118 survival).
A Comparative Guide to the Synthetic Routes of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Chiral Building Block for Medicinal Chemistry
Introduction (3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, sought after for its unique stereochemical arrangement and versatile functional groups. This substituted pyrrolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(3R,4S)-4-Methoxypyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry, sought after for its unique stereochemical arrangement and versatile functional groups. This substituted pyrrolidine core is incorporated into a variety of complex molecules, including potent enzyme inhibitors and other therapeutic agents. The precise spatial orientation of the hydroxyl and methoxy groups is crucial for molecular recognition and biological activity, making stereocontrolled synthesis a critical aspect of its application. This guide provides a comparative analysis of prominent synthetic routes to this important intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach. We will delve into methodologies starting from the chiral pool, highlighting the advantages and challenges associated with each pathway.
Route 1: Chiral Pool Synthesis from D-Mannitol
A prevalent and logical strategy for the synthesis of enantiopure compounds is to begin with a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. D-Mannitol, a C2-symmetric sugar alcohol, serves as an excellent precursor for establishing the desired (3R,4S) stereochemistry of the target molecule.
Scientific Rationale and Strategy
The core principle of this approach is to leverage the existing stereocenters of D-mannitol to construct the pyrrolidine ring with the correct relative and absolute stereochemistry. The synthesis involves a series of transformations to first form a suitable acyclic precursor containing the necessary carbon framework and functional groups, followed by a cyclization step to furnish the pyrrolidinol core. Subsequent functional group manipulations, including the selective introduction of the methoxy group, complete the synthesis. A key transformation in this route is the stereospecific formation of an epoxide, which then undergoes regioselective opening by an amine to set the stage for the pyrrolidine ring closure.
Experimental Protocol: A Proposed Pathway
While a direct, end-to-end synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol from D-mannitol is not extensively detailed in a single publication, a plausible and efficient route can be constructed by combining established methodologies for the synthesis of related compounds. A representative synthesis is outlined below:
Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: D-mannitol is first protected to allow for selective manipulation of the C3 and C4 hydroxyl groups.
Formation of a Cyclic Sulfate and Subsequent Epoxidation: The free diol is converted to a cyclic sulfate, which upon treatment with a nucleophile, yields a key epoxide intermediate with the desired stereochemistry.
Regioselective Epoxide Opening: The epoxide is opened with a suitable amine, such as benzylamine, to introduce the nitrogen atom and set the C3 and C4 stereocenters.
Cyclization to the Pyrrolidine Ring: The resulting amino alcohol is then induced to cyclize, often via mesylation of the primary hydroxyl groups followed by intramolecular displacement by the amine, to form the N-benzyl protected pyrrolidine diol.
Selective Methylation and Deprotection: The crucial step involves the selective methylation of the C4 hydroxyl group. This can be achieved by forming a stannylene acetal, which activates the equatorial hydroxyl group for methylation. Subsequent removal of the N-benzyl protecting group via hydrogenolysis affords the target molecule.
Visualization of the D-Mannitol Route
Caption: Synthetic pathway from D-Mannitol.
Route 2: Synthesis from L-Tartaric Acid
Another readily available and cost-effective chiral pool starting material is L-(+)-tartaric acid. Its C2 symmetry and pre-existing stereocenters make it an attractive substrate for the stereocontrolled synthesis of various chiral molecules, including substituted pyrrolidines.
Scientific Rationale and Strategy
The synthetic strategy commencing from L-tartaric acid typically involves the initial formation of a cyclic intermediate, such as an imide or a diamine, which serves as the pyrrolidine precursor. The stereochemistry of the final product is directly inherited from the starting tartaric acid. Key steps often include the reduction of carbonyl groups and the stereospecific introduction of the desired functional groups. A notable advantage of this approach is the early establishment of the pyrrolidine ring, which can simplify subsequent transformations. A route to a related difluorinated pyrrolidinol has been reported starting from L-(+)-tartaric acid, demonstrating the feasibility of this precursor for accessing this class of compounds[1].
Experimental Protocol: A Proposed Pathway
Drawing inspiration from established syntheses of related chiral pyrrolidines, a viable route from L-tartaric acid can be proposed:
Formation of N-Benzyl-L-tartrimide: L-tartaric acid is reacted with benzylamine to form the corresponding cyclic imide.
Reduction to the Pyrrolidine Diol: The tartrimide is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), to yield (3S,4S)-1-benzylpyrrolidine-3,4-diol.
Stereochemical Inversion at C4: To achieve the desired (3R,4S) stereochemistry, a stereochemical inversion at one of the hydroxyl-bearing carbons is necessary. This can be accomplished via a Mitsunobu reaction with a suitable carboxylic acid, followed by hydrolysis.
Selective Methylation: Similar to the D-mannitol route, the C4 hydroxyl group of the resulting (3R,4S)-diol can be selectively methylated.
Deprotection: Finally, removal of the N-benzyl group through catalytic hydrogenation yields (3R,4S)-4-Methoxypyrrolidin-3-ol.
Visualization of the L-Tartaric Acid Route
Caption: Synthetic pathway from L-Tartaric Acid.
Comparative Analysis of Synthetic Routes
Feature
Route 1: From D-Mannitol
Route 2: From L-Tartaric Acid
Starting Material
D-Mannitol (Readily available, inexpensive)
L-Tartaric Acid (Readily available, inexpensive)
Stereocontrol
Excellent, derived from the C2 symmetry of mannitol.
Excellent, derived from the inherent chirality of tartaric acid. Requires a stereoinversion step.
Management of multiple protecting groups. Ensuring high regioselectivity in the epoxide opening.
The stereochemical inversion step can sometimes be challenging and may require optimization.
Overall Yield
Potentially high, though dependent on the efficiency of each step.
Can be impacted by the efficiency of the inversion step.
Scalability
Generally considered scalable.
Generally considered scalable.
Conclusion
Both the D-mannitol and L-tartaric acid routes offer viable and stereocontrolled pathways to the valuable chiral building block, (3R,4S)-4-Methoxypyrrolidin-3-ol. The choice of a particular route will often depend on the specific resources and expertise available in a given laboratory. The D-mannitol approach offers a more direct pathway to the desired stereochemistry without the need for an inversion step, which can be an advantage. Conversely, the L-tartaric acid route benefits from the early formation of the pyrrolidine ring. Both strategies underscore the power of the chiral pool in providing efficient and elegant solutions for the synthesis of complex, enantiopure molecules that are crucial for the advancement of medicinal chemistry and drug discovery. Further optimization and detailed experimental validation of these proposed routes will be instrumental in making this important chiral building block more accessible to the scientific community.
References
Si, C., Fales, K. R., Torrado, A., Frimpong, K., Kaoudi, T., Vandeveer, H. G., & Njoroge, F. G. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]
Cheng, H., et al. (2019). Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents. U.S.
Han, S. Y., Liddell, P. A., & Joullié, M. M. (1987). Synthesis of (2R, 3S, 4R)-2-Hydroxymethyl-3,4-Dihydroxypyrrolidine Hydrochloride from D-Glucose.
Kim, I. S., et al. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate research, 342(11), 1502–1509. [Link]
Zhang, E., et al. (2016). Synthesis and glycosidase inhibition evaluation of (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol. Carbohydrate research, 435, 70–74. [Link]
Wang, X., et al. (2009). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, (10), 617-618. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Guide to Stereochemical Determination of (3R,4S)-4-Methoxypyrrolidin-3-ol Derivatives
Content Type: Publish Comparison Guide
Audience: Senior Researchers, Medicinal Chemists, and Crystallographers
Executive Summary: The Stereochemical Challenge
In fragment-based drug discovery (FBDD), the pyrrolidine scaffold is a privileged structure. However, 3,4-disubstituted pyrrolidines—specifically the (3R,4S)-4-methoxypyrrolidin-3-ol core—present a unique analytical challenge. The five-membered ring undergoes rapid pseudorotation (envelope-to-twist interconversion) in solution, often averaging NMR coupling constants (
) and rendering relative stereochemistry assignments ambiguous.
While NMR and DFT are valuable screening tools, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute gold standard for defining the stereogenic centers and ring puckering parameters essential for structure-activity relationship (SAR) modeling. This guide objectively compares these methodologies and provides a field-proven workflow for crystallizing these often-oily secondary amines.
Comparative Landscape: X-ray vs. NMR vs. DFT[1]
The following table contrasts the three primary methods for determining the stereochemistry of flexible pyrrolidine derivatives.
Table 1: Methodological Comparison for 3,4-Disubstituted Pyrrolidines
Feature
X-Ray Crystallography (SC-XRD)
NMR Spectroscopy (NOE/ROE + )
DFT / Computational Prediction
Primary Output
Absolute Configuration (3D Coordinates)
Relative Configuration (Through-space)
Theoretical Energy Minima
Certainty
Definitive (>99%) via Flack Parameter
Ambiguous due to conformational averaging
Predictive ; depends on basis set
Sample State
Solid (Single Crystal required)
Solution (, , etc.)
Virtual (In vacuo or solvation model)
Ring Pucker
Frozen specific conformation (Cremer-Pople)
Time-averaged envelope/twist
Calculated low-energy conformers
Limitations
Sample must crystallize; "Crystal packing forces"
NOE signals weak for trans-diaxial protons
High computational cost for flexible rings
Turnaround
2–7 Days (Screening + Data Collection)
4–8 Hours
1–3 Days (Cluster time)
Expert Insight: Why NMR Fails Here
For (3R,4S)-4-methoxypyrrolidin-3-ol, the trans relationship between the hydroxyl and methoxy groups should theoretically yield distinct coupling constants. However, the energy barrier between the
and twist conformations is low (<3 kcal/mol). This leads to a weighted average of values (typically 4–6 Hz), which can be easily confused with cis-isomers. Only X-ray crystallography freezes a single low-energy conformation, allowing precise assignment.
Experimental Protocol: The "Salt-Screening" Workflow
Free base pyrrolidines with short alkyl chains are frequently oils or low-melting solids, making direct crystallization difficult. The most robust solution is Salt Formation .
Phase A: Derivatization Strategy
Do not attempt to crystallize the free base directly. Instead, screen counter-ions that introduce:
Heavy Atoms: For anomalous scattering (essential for absolute configuration if Mo radiation is used).
Rigid H-Bond Donors: To lock the pyrrolidine nitrogen.
Recommended Salts:
Hydrobromide (HBr): Best for absolute config (heavy atom Br).
L-Tartrate: Useful if resolution of enantiomers is also required.[1]
Phase B: Vapor Diffusion Protocol
Standard evaporation often yields amorphous gum. Use Vapor Diffusion.[2]
Inner Vial: Dissolve 5–10 mg of the pyrrolidine salt in a "Good Solvent" (e.g., Methanol or Ethanol). The solution should be near saturation but clear.
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Hexane).
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Timeline: Crystals usually form within 24–72 hours as the anti-solvent diffuses into the alcohol.
Visualization: The Crystallography Decision Matrix
Caption: Workflow for converting oily pyrrolidine bases into diffraction-quality single crystals via salt screening.
Structural Analysis & Validation Parameters
Once a dataset is collected, the validity of the (3R,4S) assignment relies on specific crystallographic metrics.
A. The Flack Parameter (Absolute Configuration)
For chiral drugs, determining the absolute stereochemistry is critical. The Flack parameter (
) quantifies the fit of the structural model to the anomalous scattering data.
(with ): The model is correct. The stereochemistry is confirmed as (3R,4S).
: The model is inverted. The crystal is actually the enantiomer (3S,4R).
: Racemic twin or wrong space group.
Critical Note: If crystallizing the HCl salt or free base (light atoms only), you must use Copper radiation (Cu K
, Å) to generate sufficient anomalous signal. Molybdenum (Mo K) is only suitable if a heavy atom (Br, I) is present.
B. Cremer-Pople Puckering Parameters
To validate the ring conformation against computational models, calculate the Cremer-Pople parameters (
and ) for the 5-membered ring.
Formula: These parameters describe the deviation from planarity.
Typical (3R,4S) Conformation: Expect an "Envelope" conformation where C4 (holding the methoxy group) is the flap, maximizing the distance between the bulky substituents.
Visualization: Absolute Configuration Logic
Caption: Decision tree for assigning absolute stereochemistry based on the Flack parameter.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Cremer, D., & Pople, J. A. (1975).[3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(2), 249-259. Link
Weng, Z., et al. (2017). Absolute Configuration of Small Molecules by Co-Crystallization.[4] Angewandte Chemie International Edition, 56, 1-6. (Demonstrates techniques for oily molecules). Link
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
Comparative study of (3R,4S)-4-Methoxypyrrolidin-3-ol with similar chiral auxiliaries
This guide objectively compares (3R,4S)-4-Methoxypyrrolidin-3-ol with structurally related chiral auxiliaries and scaffolds. It focuses on its application as a high-value chiral building block in drug discovery (specific...
Author: BenchChem Technical Support Team. Date: March 2026
This guide objectively compares (3R,4S)-4-Methoxypyrrolidin-3-ol with structurally related chiral auxiliaries and scaffolds. It focuses on its application as a high-value chiral building block in drug discovery (specifically for kinase inhibitors and chaperones) and ligand synthesis, rather than as a standalone organocatalyst.
Executive Summary
(3R,4S)-4-Methoxypyrrolidin-3-ol represents a specialized class of 3,4-disubstituted pyrrolidines. Unlike the ubiquitous L-Proline (used for organocatalysis) or (3R,4R)-3,4-Dihydroxypyrrolidine (C2-symmetric ligand precursor), this mono-methoxy variant offers a unique balance of lipophilicity (LogP) and hydrogen-bonding directionality .
It is primarily employed to:
Modulate Physicochemical Properties: The 4-methoxy group reduces polarity compared to the diol, improving membrane permeability in drug candidates.
Lock Conformation: The trans- or cis-relationship between the 3-hydroxyl and 4-methoxy groups dictates the ring pucker, influencing the binding affinity of the fused pharmacophore.
Prevent Metabolic Conjugation: Capping one hydroxyl as a methyl ether prevents rapid glucuronidation, extending half-life compared to the parent diol.
Comparative Analysis: Technical Specifications
The following table contrasts (3R,4S)-4-Methoxypyrrolidin-3-ol with its closest chiral competitors.
Table 1: Physicochemical & Functional Comparison
Feature
(3R,4S)-4-Methoxypyrrolidin-3-ol
(3R,4R)-3,4-Dihydroxypyrrolidine
Trans-4-Hydroxy-L-Proline
Core Role
Chiral Scaffold / Pharmacophore
C2-Symmetric Ligand / Hydrophilic Scaffold
Organocatalyst / Chiral Pool Material
H-Bond Donors
2 (NH, OH)
3 (NH, 2x OH)
2 (NH, OH, COOH is acid)
H-Bond Acceptors
3 (N, O-H, O-Me)
3 (N, 2x O-H)
3 (N, OH, C=O)
Lipophilicity (cLogP)
~ -0.8 (More Lipophilic)
~ -1.5 (Highly Polar)
~ -2.5 (Very Polar / Zwitterionic)
Metabolic Stability
High (Methoxy blocks O-conjugation)
Low (Rapid Glucuronidation)
Moderate (Subject to oxidation)
Synthetic Origin
Derived from Tartaric Acid or 4-Hyp
Derived from Tartaric Acid
Natural Product (Fermentation)
Primary Use Case
Kinase Inhibitors (e.g., JAK, EGFR)
Asymmetric Catalysis (Ligands)
Aldol/Mannich Organocatalysis
Mechanistic Insight: Why Choose the Methoxy Variant?
Conformational Steering (The "Gauche" Effect)
In 3,4-disubstituted pyrrolidines, the electronegativity of the substituents drives the ring conformation.
Diol ((3R,4R)-Dihydroxy): Strong intramolecular H-bonding can lock the ring in a specific twist, but high polarity often necessitates protection (e.g., acetonide) during synthesis.
Methoxy-Alcohol: The methoxy group is a steric bulkier acceptor than OH but cannot donate hydrogen. This prevents the formation of certain intramolecular H-bonds, forcing the pyrrolidine ring into a distinct envelope conformation that may better fit hydrophobic pockets in enzymes like EGFR or JAK kinases .
Synthetic "Handle" Strategy
In medicinal chemistry, the 3-OH is often used as a nucleophile to attach the scaffold to a heteroaromatic core (e.g., via Mitsunobu or SNAr), while the 4-OMe remains an inert "spectator" that provides hydrophobic contact. If the diol were used, desymmetrization would be required, adding synthetic steps.
Experimental Protocols
Protocol A: Synthesis from Chiral Pool (L-Tartaric Acid)
This route ensures high enantiopurity (>99% ee) and establishes the trans-relationship.
Caption: Synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol via desymmetrization of tartaric acid derivatives.
Step-by-Step Methodology:
Cyclization: Condense L-tartaric acid with benzylamine in refluxing xylene to form N-benzyl tartrimide.
Reduction: Reduce the imide carbonyls using LiAlH4 in THF (0°C to Reflux) to yield (3R,4R)-1-benzylpyrrolidine-3,4-diol.
Desymmetrization (Critical Step):
Suspend NaH (1.1 eq) in dry DMF at 0°C.
Add the diol slowly. Stir for 30 min.
Add Methyl Iodide (MeI, 1.0 eq) dropwise. Note: Stoichiometry is vital to avoid dimethylation.
Purify the mono-methoxy product via silica gel chromatography (DCM/MeOH gradient).
Deprotection: Hydrogenate using Pd/C (10% w/w) in MeOH under H2 (1 atm) to remove the benzyl group, yielding the free amine.
Protocol B: Quality Control (Chiral Purity)
To validate the enantiomeric excess (ee) and regioselectivity (3-OMe vs 4-OMe is identical in C2 symmetric precursors, but critical if starting from non-symmetric sources).
Analytical Methods for the Quality Control of (3R,4S)-4-Methoxypyrrolidin-3-ol: A Comprehensive Comparison Guide
Executive Summary & The Analytical Challenge (3R,4S)-4-Methoxypyrrolidin-3-ol is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), includin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
(3R,4S)-4-Methoxypyrrolidin-3-ol is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors targeting KRAS, EGFR, and CDK pathways.
From an analytical perspective, this molecule presents a "perfect storm" of quality control (QC) challenges:
Lack of a UV Chromophore: The aliphatic pyrrolidine ring and methoxy group exhibit negligible UV absorbance above 210 nm, rendering standard HPLC-UV methods highly susceptible to baseline noise and solvent interference.
Complex Stereochemistry: With two chiral centers, the QC method must baseline-resolve the target (3R,4S) isomer from its enantiomer (3S,4R) and its diastereomers (3R,4R and 3S,4S).
High Polarity & Basic Nitrogen: The secondary amine and hydroxyl groups cause severe peak tailing on standard silica-based stationary phases due to secondary interactions with residual silanols.
This guide objectively compares the leading analytical modalities for assessing the chemical purity, stereochemical integrity, and safety (residual solvents) of (3R,4S)-4-Methoxypyrrolidin-3-ol, providing field-proven protocols and mechanistic rationales for each workflow.
Holistic Quality Control Workflow
To establish a self-validating QC system, orthogonal techniques must be employed. No single instrument can assess all critical quality attributes (CQAs) of a chiral aliphatic amine.
Comprehensive Quality Control Workflow for (3R,4S)-4-Methoxypyrrolidin-3-ol Batch Release.
Comparative Matrix of Analytical Modalities
When selecting methods for routine batch release versus early-phase discovery, scientists must weigh precision against throughput. Table 1 summarizes the performance of alternative methods.
Table 1: Method Comparison for Purity & Assay Determination
Analytical Method
Target Attribute
Detection Limit (LOD)
Advantages
Limitations
1H qNMR
Absolute Chemical Purity
~0.1% w/w
Direct proportionality; No primary reference standard required ; Identifies unknown impurities [1].
High initial instrument cost; Lower sensitivity for trace impurities compared to MS.
HPLC-CAD / ELSD
Relative Chemical Purity
~0.05% area
Universal detection for non-UV active compounds; Good dynamic range.
Non-linear response requires complex calibration; Cannot determine absolute mass without a standard.
Chiral HPLC-UV (Derivatized)
Enantiomeric Excess (ee)
~0.01% area
Baseline resolution of all 4 stereoisomers; Highly reproducible [4].
Prevents matrix contamination of GC column; Highly sensitive for ICH Q3C solvents [5].
Cannot detect non-volatile organic impurities or inorganic salts.
Absolute Assay: The Case for qNMR over HPLC
For aliphatic compounds like (3R,4S)-4-Methoxypyrrolidin-3-ol, High-Performance Liquid Chromatography (HPLC) suffers from a fatal logical flaw in early development: external calibration requires a reference standard of the exact same molecule with a known, certified purity. If you are synthesizing the molecule, you do not have a primary standard.
The Causality of qNMR:
Quantitative Nuclear Magnetic Resonance (qNMR) solves this by acting as a primary ratio method. The area under a 1H-NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure [1]. By adding a highly pure, SI-traceable internal standard (such as Maleic Acid) to the sample, we create a self-validating system for absolute mass fraction determination [2].
For (3R,4S)-4-Methoxypyrrolidin-3-ol, the methoxy protons appear as a distinct singlet (~3.3 ppm), while Maleic acid provides a sharp, isolated singlet at 6.26 ppm. Because these signals do not overlap, integration is highly accurate.
Causality of quantification: qNMR's direct proportionality vs. HPLC's reliance on external standards.
Protocol 1: Absolute Assay via 1H qNMR
Objective: Determine the absolute w/w % purity of the batch.
Sample Preparation: Accurately weigh ~20.0 mg of (3R,4S)-4-Methoxypyrrolidin-3-ol and ~10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a single vial using a microbalance (d = 0.001 mg).
Solvation: Dissolve in 0.8 mL of DMSO-d6 (100% isotopic purity). Transfer to a 5 mm NMR tube.
Acquisition Parameters:
Pulse Sequence: 1D proton with inverse gated decoupling (to suppress NOE if applicable, though standard 1D 1H is usually sufficient).
Relaxation Delay (D1): Set to 30 seconds. Causality: The delay must be at least 5 to 7 times the longest longitudinal relaxation time (
) of the protons being integrated to ensure 99.9% magnetization recovery. Failure to do so results in truncated signals and false low purity values [1].
Scans: 64 scans for a high Signal-to-Noise Ratio (SNR > 250:1).
Data Processing: Apply baseline correction and integrate the Maleic acid singlet (6.26 ppm, 2H) and the methoxy singlet (~3.3 ppm, 3H). Calculate purity using the standard qNMR mass-ratio equation.
Stereochemical Purity: Chiral HPLC
To separate the (3R,4S) isomer from the (3S,4R), (3R,4R), and (3S,4S) isomers, a chiral stationary phase (CSP) is required. Because the molecule lacks a chromophore, we employ pre-column derivatization with 3,5-dinitrobenzoyl chloride (DNBC).
The Causality of Derivatization: DNBC reacts with the secondary amine of the pyrrolidine ring. This achieves two critical goals:
It introduces a strong UV chromophore (detectable at 254 nm).
It introduces a
-acidic aromatic ring. When passed through a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)), the -acidic dinitrobenzoyl group undergoes highly specific interactions and hydrogen bonding with the -basic phenylcarbamate grooves of the stationary phase. This stereospecific "handshake" dictates the chiral resolution [4].
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)
Derivatization: Dissolve 5 mg of sample in 1 mL of dichloromethane. Add 10 mg of DNBC and 10
L of triethylamine. Stir for 30 mins at room temperature. Quench with 1 mL of water, extract the organic layer, and evaporate. Reconstitute in 1 mL of Mobile Phase.
Chromatographic Conditions:
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5
m).
Mobile Phase: n-Hexane / Isopropanol (85:15 v/v) [4].
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Temperature: 25 °C.
System Suitability: Inject a derivatized racemic mixture. Ensure the resolution (
) between the (3R,4S) and (3S,4R) peaks is 1.5. Calculate %ee based on peak area normalization.
Residual Solvents: HS-GC-FID
During the synthesis of (3R,4S)-4-Methoxypyrrolidin-3-ol, solvents such as methanol, toluene, or ethyl acetate are frequently used. The International Council for Harmonisation (ICH) Q3C guidelines strictly regulate the Permitted Daily Exposure (PDE) of these solvents [3].
The Causality of Headspace (HS) Sampling: Direct liquid injection of the pyrrolidinol into a GC would result in the basic amine binding to active sites in the GC inlet and column, causing rapid column degradation and severe peak tailing. Headspace sampling gently heats the sample in a sealed vial, driving only the volatile solvents into the gas phase for injection, leaving the non-volatile API matrix safely behind [5].
Table 2: Common ICH Q3C Limits for Pyrrolidine Synthesis [3]
Solvent
ICH Class
Toxicity Profile
Concentration Limit (ppm)
Methanol
Class 2
Suspected neurotoxicity
3,000 ppm
Toluene
Class 2
Suspected teratogenicity
890 ppm
Ethyl Acetate
Class 3
Low toxic potential
5,000 ppm
Heptane
Class 3
Low toxic potential
5,000 ppm
Protocol 3: HS-GC-FID Analysis
Sample Preparation: Dissolve 100 mg of the sample in 1.0 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial. Crimp cap securely.
Headspace Parameters: Oven temperature at 85 °C for 20 minutes. Transfer line at 105 °C.
GC Parameters:
Column: DB-624 (30 m × 0.32 mm, 1.8
m film thickness) – optimized for volatile organics.
Carrier Gas: Helium at 1.5 mL/min.
Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 3 min).
Detector: FID at 250 °C.
Validation: Quantify against a 5-point calibration curve of the target solvents prepared in DMA. Ensure the Signal-to-Noise ratio at the LOQ is
10:1.
Conclusion
The quality control of (3R,4S)-4-Methoxypyrrolidin-3-ol requires a multi-faceted approach. While HPLC-UV is the industry standard for many APIs, the unique physicochemical properties of this aliphatic chiral amine demand orthogonal techniques. By combining qNMR for absolute chemical assay, derivatization-based Chiral HPLC for stereochemical purity, and HS-GC-FID for residual solvents, analytical scientists can construct a robust, self-validating data package suitable for regulatory submission and safe downstream API manufacturing.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Impurities: Guideline for Residual Solvents Q3C(R9)
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Technical Comparison Guide: Enantiomeric Excess Determination via NMR with Chiral Solvating Agents
Topic: Enantiomeric Excess Determination using NMR with Chiral Solvating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary In the high...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Enantiomeric Excess Determination using NMR with Chiral Solvating Agents
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
In the high-stakes environment of asymmetric synthesis and drug development, the rapid determination of enantiomeric excess (ee) is a critical bottleneck.[3] While Chiral HPLC remains the gold standard for physical separation and trace impurity analysis, Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs) offers a superior alternative for rapid, in-process monitoring.
This guide provides a technical deep-dive into CSA-NMR, comparing it objectively against Chiral Derivatizing Agents (CDAs) and HPLC.[2] It outlines the mechanistic causality of chiral recognition, provides a self-validating experimental protocol, and offers decision-making frameworks for selecting the right agent.
Mechanism of Action: The Causality of Recognition
Unlike Chiral Derivatizing Agents (CDAs) which require covalent bond formation (e.g., Mosher’s acid esters), CSAs operate via non-covalent, reversible interactions . The fundamental principle relies on the formation of transient diastereomeric complexes in solution.
The Fast-Exchange Regime
In a typical CSA experiment, the chiral host (CSA) and the racemic guest (Analyte) exist in a rapid equilibrium.
Diastereomeric Anisochrony: The CSA interacts differently with the (
)- and ()-enantiomers of the analyte, forming transient species and .
Chemical Shift Non-Equivalence (
): Because these transient complexes are diastereomeric, their nuclei reside in magnetically distinct environments. Under fast exchange conditions (relative to the NMR time scale), the observed chemical shift is a weighted average of the free and bound states.
Visualization: Chiral Recognition Pathway
The following diagram illustrates the thermodynamic equilibrium and the resulting spectral splitting.
Figure 1: Mechanistic pathway of Chiral Solvating Agents inducing chemical shift non-equivalence via transient diastereomeric complexation.[2]
Comparative Analysis: CSAs vs. Alternatives
Selecting the correct analytical method requires balancing throughput, accuracy, and sample integrity.[4]
Table 1: Performance Matrix (CSA vs. CDA vs. HPLC)
Feature
Chiral Solvating Agents (CSAs)
Chiral Derivatizing Agents (CDAs)
Chiral HPLC
Interaction Type
Non-covalent (H-bond, Ion-pairing)
Covalent (Ester/Amide bond)
Adsorption (Transient)
Sample Prep Time
< 5 mins (Mix & Measure)
> 1 hour (Reaction + Workup)
15–60 mins (Equilibration)
Sample Recovery
High (Filtration/Extraction)
Low (Chemical modification required)
High (If prep-scale used)
Throughput
High (Instant feedback)
Low (Synthesis required)
Medium (Run time dependent)
Magnitude
Moderate (0.01 – 0.5 ppm)
High (Up to >1.0 ppm)
N/A (Retention time )
Primary Limitation
Broadening; Solvent dependence
Kinetic Resolution risk
Column cost; Solvent waste
Table 2: Common CSA Classes and Target Analytes
CSA Class
Representative Agent
Target Analyte Functional Groups
Mechanism
Chiral Alcohols
Pirkle’s Alcohol (TFAE)
Sulfoxides, Lactams, Amine oxides
H-bonding (Donor)
Chiral Acids
Mosher’s Acid (Salt form), Mandelic Acid
Amines, N-heterocycles
Ion-pairing / H-bonding
Macrocycles
Cyclodextrins (), Crown Ethers
Water-soluble organics, Ammonium ions
Host-Guest Inclusion
Metal Chelates
Eu(hfc)₃, Pr(hfc)₃
Alcohols, Ketones, Esters (Lewis Bases)
Lewis Acid Coordination
Binaphthyls
BINOL / BINAP Derivatives
Amines, Amino alcohols
H-bonding / - stacking
Detailed Experimental Protocol
This protocol is designed to be self-validating . The "Titration Step" ensures that you do not misinterpret lack of splitting for lack of complexation.
Reagents & Equipment[4][5][6][7]
NMR Spectrometer: 400 MHz or higher (higher field strength improves
or (Non-polar solvents maximize H-bonding/Ion-pairing). Avoid DMSO/MeOH unless using metal chelates or cyclodextrins.
CSA: Enantiopure (>99% ee) agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol for sulfoxides).
Workflow: Step-by-Step
1. Baseline Acquisition (Control)
Dissolve ~5-10 mg of the racemic analyte in 0.6 mL deuterated solvent.
Acquire a standard
NMR spectrum.
Checkpoint: Ensure peaks are sharp and solute is pure. Identify "monitor peaks" (singlets or simple doublets near the chiral center).
2. The Titration Method (Critical for Optimization)
Add the CSA directly to the NMR tube in increments (0.5 eq, 1.0 eq, 2.0 eq).
Shake the tube vigorously for 30 seconds to ensure equilibration.
Acquire a spectrum after each addition.
Why? The chemical shift difference (
) often depends on the [CSA]/[Analyte] ratio. Saturation of the complex yields the maximum split.
3. Optimization & Shimming
If peaks broaden significantly (intermediate exchange rate), lower the temperature (e.g., to -20°C or -40°C). This slows the exchange, sharpening the separate diastereomeric signals.
Note: Metal shift reagents (e.g., Eu(hfc)₃) cause paramagnetic broadening; precise shimming is mandatory.
4. Integration & Calculation
Identify the split signals (e.g., a methyl doublet splitting into two doublets).
Figure 2: Step-by-step workflow for optimizing CSA-NMR experiments.
Troubleshooting & Limitations
Line Broadening
Cause: The exchange rate between free and bound analyte is comparable to the NMR timescale (coalescence).
Solution: Cool the sample. Lowering temperature shifts the system towards the "slow exchange" limit, sharpening the peaks.
No Splitting Observed
Cause: Weak association constant (
) or insufficient CSA concentration.
Solution: Switch CSA class. If using H-bonding CSA (Pirkle), ensure solvent is non-competitive (switch from
to or ).
Signal Overlap
Cause: The CSA itself has proton signals that obscure the analyte.
Solution: Use a deuterated CSA if available, or focus on heteroatoms.
NMR is particularly powerful here (e.g., using Mosher's acid or Pirkle alcohol with groups) because the background is silent and chemical shift dispersion is wider.
References
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
BenchChem Technical Support. (2025). A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Link
Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12, 25806-25813. Link
Topic: (3R,4S)-4-Methoxypyrrolidin-3-ol Proper Disposal Procedures Core Directive & Hazard Assessment The Precautionary Principle: While specific toxicological data for the (3R,4S) stereoisomer of 4-methoxypyrrolidin-3-o...
The Precautionary Principle:
While specific toxicological data for the (3R,4S) stereoisomer of 4-methoxypyrrolidin-3-ol is often proprietary, it must be handled as a functionalized pyrrolidine derivative . Pyrrolidines are secondary amines; they are inherently basic and can exhibit corrosive or irritant properties depending on their physical state (free base vs. salt).
Hazard Classification Profile (Derived from Structural Analogs):
Chemical Family: Chiral Pyrrolidine / Organic Amine.
Primary Hazards:
Skin/Eye Irritation (Category 2/2A): High probability due to the amine and hydroxyl functionalities.
Corrosivity (Possible): If in free-base liquid form, pH may exceed 12, classifying it as corrosive (RCRA D002).
Flammability: The free base is likely a combustible liquid; the hydrochloride salt is a stable solid.
Property
Free Base Form
Hydrochloride Salt Form
Physical State
Viscous Liquid / Low-melting Solid
Crystalline Solid
pH (10% aq)
> 11.0 (Basic/Corrosive)
~ 4.0 - 6.0 (Mildly Acidic)
Disposal Stream
Basic Organic Waste (Liquid)
Solid Hazardous Waste
Reactivity
Incompatible with Acids, Oxidizers, Acid Chlorides
Incompatible with Strong Bases, Oxidizers
Waste Segregation & Decision Logic
Proper segregation prevents dangerous exothermic reactions (e.g., mixing amines with acid chlorides) and ensures compliance with environmental regulations (RCRA).
Critical Segregation Rules:
Do NOT mix with Oxidizers: Amines can form unstable N-oxides or ignite.
Do NOT mix with Strong Acids: Exothermic neutralization will occur.
Separate from Halogenated Solvents: Unless the disposal facility explicitly allows "Mixed Organic" streams, keep non-halogenated amines separate to reduce incineration costs.
Disposal Decision Tree (Visualization)
Figure 1: Logical workflow for determining the correct waste stream based on physical state and solvent composition.
Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling:
Chemical Name: (3R,4S)-4-Methoxypyrrolidin-3-ol.
Hazard Checkboxes: Irritant, Toxic.
Consolidation:
Do not sweep loose powder directly into a large drum. Bag it in a secondary clear zip-lock bag before placing it in the waste drum to prevent dust generation.
Prohibited: Do not place in "Biohazard" (Red Bag) or "Sharps" containers unless needles are involved.
If pH < 2 or > 12.5:[1] Notify the waste manager; some facilities require neutralization before pickup, though most modern incinerators accept it if labeled "Corrosive."
Solvent Compatibility:
If dissolved in Methanol/Ethanol/Ethyl Acetate : Use the Non-Halogenated Organic stream.
If dissolved in DCM/Chloroform : Use the Halogenated Organic stream.
Transfer:
Use a funnel to prevent spills.
Leave 10% headspace in the carboy for vapor expansion.
Cap tightly immediately after use to prevent amine odors from escaping (amines have low odor thresholds).
Protocol C: Empty Container Management
Regulatory Requirement (EPA 40 CFR 261.7):
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[2]
Rinsate Disposal: Pour all three rinsates into the Liquid Hazardous Waste container (Protocol B).
Defacing: Cross out the original label or remove it.
Final Disposal: Once triple-rinsed and dry, the container can be discarded in regular trash or glass recycling (depending on local policy).
Emergency Procedures (Spill Management)
Scenario: Benchtop spill of 5g solid or 10mL liquid.
Evacuate & Ventilate: Alert nearby personnel. If liquid free base (volatile), increase ventilation or move to a fume hood if safe.
PPE Upgrade: Wear chemical-resistant gloves (Nitrile > 0.11mm) and a respirator if dust/vapors are present.
Containment:
Liquid: Surround with absorbent pads or vermiculite.[3][4] Do NOT use paper towels as the primary absorbent for amines (potential heat generation).
Solid: Cover with a wet paper towel (dampened with water) to prevent dust dispersal, then scoop up.
Decontamination:
Wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize the amine residue.
Follow with a water rinse.[3][4][5][6][7][8][9][10]
Disposal: Collect all absorbent materials into a sealed bag and treat as Solid Hazardous Waste (Protocol A).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document.
PubChem. (n.d.). Compound Summary: Pyrrolidine Derivatives Safety Data. National Library of Medicine.
Fisher Scientific. (2021). Safety Data Sheet: (R)-3-Hydroxypyrrolidine (Structural Analog).